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  • Product: 4-Dehydroxy-2-hydroxy Olsalazine
  • CAS: 752188-68-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Analytical Profiling of 4-Dehydroxy-2-hydroxy Olsalazine (EP Impurity B)

Executive Summary & Scientific Context Olsalazine sodium is a widely utilized prodrug in the management of inflammatory bowel disease (IBD) and ulcerative colitis. Administered orally, it bypasses upper gastrointestinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Olsalazine sodium is a widely utilized prodrug in the management of inflammatory bowel disease (IBD) and ulcerative colitis. Administered orally, it bypasses upper gastrointestinal absorption and is selectively cleaved by bacterial azoreductases in the colon to release two molecules of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory agent.

However, the synthesis of Olsalazine is susceptible to side reactions that generate process-related impurities. Among the most critical of these is 4-Dehydroxy-2-hydroxy Olsalazine , officially designated in pharmacopeial monographs as Olsalazine EP Impurity B [1]. Because this impurity is a regiochemical isomer of the active pharmaceutical ingredient (API), it presents unique challenges in both synthetic control and analytical resolution.

This whitepaper provides a comprehensive technical breakdown of Impurity B, detailing its mechanistic origins, structural properties, and the self-validating analytical protocols required to achieve baseline resolution and ICH-compliant quantification[2].

Structural Elucidation and Physicochemical Properties

To understand the analytical behavior of 4-Dehydroxy-2-hydroxy Olsalazine, we must first deconstruct its chemical architecture.

  • Chemical Name: 3-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid

  • CAS Number: 752188-68-4[3]

  • Molecular Formula: C₁₄H₁₀N₂O₆[4]

  • Molecular Weight: 302.24 g/mol [5]

While Olsalazine is a symmetric dimer—formally 3,3'-azobis(6-hydroxybenzoic acid) or 5,5'-azobis(salicylic acid)—Impurity B is an asymmetric regioisomer . The trivial name "4-Dehydroxy-2-hydroxy" is a pharmacopeial shorthand indicating the regiochemical shift of the azo linkage. In Impurity B, one of the salicylic acid moieties is coupled at the 3-position (ortho to the hydroxyl group) rather than the 5-position (para to the hydroxyl group).

Table 1: Physicochemical & Structural Comparison
PropertyOlsalazine (API)4-Dehydroxy-2-hydroxy Olsalazine (Impurity B)
CAS Number 6054-98-4 (Sodium Salt)752188-68-4
Molecular Formula C₁₄H₁₀N₂O₆C₁₄H₁₀N₂O₆
Molecular Weight 302.24 g/mol 302.24 g/mol
Azo Linkage Position 5,5'-symmetric (Para-coupled)5,3'-asymmetric (Ortho-coupled)
Appearance Yellow crystalline powderOrange to Brown Solid
Gut Flora Cleavage Products 5-ASA + 5-ASA5-ASA + 3-Aminosalicylic Acid (3-ASA)

Causality Insight: The cleavage products highlight the toxicological importance of this impurity. While Olsalazine safely yields two molecules of 5-ASA, the asymmetric Impurity B cleaves into one molecule of 5-ASA and one molecule of 3-ASA. Because 3-ASA possesses a different pharmacological and safety profile, regulatory agencies mandate strict quantification of Impurity B to ensure patient safety.

Mechanistic Origins: The Causality of Formation

As an Application Scientist, I emphasize that controlling an impurity begins with understanding its synthetic genesis. Impurity B is not a degradation product; it is a process-related impurity born from the inherent regioselectivity of electrophilic aromatic substitution during API synthesis.

The industrial synthesis of Olsalazine typically involves the diazotization of 5-ASA to form a diazonium salt, which subsequently undergoes an azo-coupling reaction with salicylic acid (or another 5-ASA molecule).

  • The Electrophile: The 5-ASA diazonium ion.

  • The Nucleophile: Salicylic acid. The hydroxyl (-OH) group on the salicylic acid ring is strongly activating and directs incoming electrophiles to the ortho and para positions.

  • The Divergence:

    • Major Pathway (Para-Attack): Attack at the 5-position (para to the OH group) is sterically favored, yielding the symmetric Olsalazine API.

    • Minor Pathway (Ortho-Attack): Attack at the 3-position (ortho to the OH group) is sterically hindered by the adjacent carboxylate and hydroxyl groups. However, it still occurs as a minor side reaction, generating the asymmetric Impurity B[2].

Regioselectivity A 5-ASA Diazonium Salt (Electrophile) C Electrophilic Aromatic Substitution (Azo Coupling) A->C B Salicylic Acid (Nucleophile) B->C D Para-Attack (Position 5) Major Pathway C->D F Ortho-Attack (Position 3) Minor Pathway C->F E Olsalazine (5,5'-Azobis(salicylic acid)) D->E G Impurity B (3-Azo Regioisomer) F->G

Fig 1. Regioselective azo-coupling pathways yielding Olsalazine and Impurity B.

Analytical Workflows & Experimental Protocols

Because Olsalazine and Impurity B are regioisomers, they are isobaric (identical mass-to-charge ratio, m/z 301.2 [M-H]⁻). Consequently, direct mass spectrometry without prior chromatographic separation will fail to distinguish them.

To achieve a self-validating analytical system, we must rely on high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) leveraging stationary phases that exploit subtle differences in molecular shape and intramolecular hydrogen bonding.

Protocol 1: Chromatographic Separation (HPLC-UV)

Rationale: A Pentafluorophenyl (PFP) column is vastly superior to a standard C18 column for this application. The PFP phase offers unique π−π and dipole-dipole interactions that readily distinguish the ortho-azo linkage of Impurity B from the para-azo linkage of Olsalazine.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10.0 mg of the Olsalazine API sample and dissolve it in 10 mL of Methanol (slightly heated if necessary, as Impurity B is only slightly soluble in cold methanol[5]). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the carboxylic acid groups to ensure they remain protonated, preventing peak tailing).

    • Mobile Phase B: 100% Acetonitrile.

  • Detection: Set the UV-Vis Diode Array Detector (DAD) to 350 nm (optimal for the extended conjugation of the azo-aromatic system).

  • System Suitability: Inject a mixed standard of Olsalazine and Impurity B. The protocol is only validated if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 .

Table 2: RP-HPLC Gradient Protocol for Isomeric Resolution
Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
5.080201.0
15.050501.0
20.010901.0
25.09551.0
Protocol 2: LC-MS/MS Structural Confirmation

Rationale: Once baseline resolution is achieved via HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the peaks.

Step-by-Step Methodology:

  • Ionization Mode: Operate the mass spectrometer in ESI Negative mode. Both molecules contain acidic phenol and carboxylate groups that readily lose a proton.

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Acquisition: Monitor the precursor ion at m/z 301.2 [M-H]⁻.

  • Fragmentation (MS/MS): Apply a collision energy of 20 eV. The primary fragment will result from the homolytic or heterolytic cleavage of the azo bond, yielding fragment ions around m/z 150.1 (corresponding to the cleaved aminosalicylic acid moieties).

AnalyticalWorkflow S1 Sample Preparation (API Dissolution in MeOH) S2 RP-HPLC Separation (PFP Column, Gradient Elution) S1->S2 S3 Detection & Identification (UV at 350nm & ESI-MS) S2->S3 S4 Quantification (Standard Curve Calibration) S3->S4 S5 ICH Compliance Reporting (<0.15% limit) S4->S5

Fig 2. Analytical workflow for the isolation and isobaric resolution of Impurity B.

Conclusion

The rigorous identification and quantification of 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) is not merely a regulatory box-checking exercise; it is a fundamental requirement rooted in chemical mechanics and patient safety. By understanding that Impurity B is an ortho-coupled regioisomer formed during the electrophilic aromatic substitution phase of API synthesis, analytical scientists can rationally design chromatographic methods—such as PFP stationary phases—that exploit these subtle structural differences. Implementing the self-validating protocols outlined in this guide ensures that pharmaceutical manufacturers maintain compliance with ICH Q3A guidelines while delivering safe, high-efficacy therapeutics to patients.

References

  • Veeprho Pharmaceuticals. "Olsalazine Impurities and Related Compound - Regulatory Compliance and Structural Elucidation." Veeprho Impurity Standards. Available at: [Link]

  • Pharmaffiliates. "CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B." Pharmaffiliates Reference Standards. Available at:[Link]

  • Clinivex. "CAS 752188-68-4 | 4-Dehydroxy-2-hydroxy Olsalazine Supplier." Clinivex Analytical Standards. Available at:[Link]

  • Axios Research. "Olsalazine EP Impurity B - CAS - 752188-68-4." Axios Research Impurities. Available at:[Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 4-Dehydroxy-2-hydroxy Olsalazine: A Technical Whitepaper

As a Senior Application Scientist overseeing drug metabolism and impurity profiling, I frequently encounter the challenge of characterizing pharmacopeial impurities. While the primary active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug metabolism and impurity profiling, I frequently encounter the challenge of characterizing pharmacopeial impurities. While the primary active pharmaceutical ingredient (API) receives the bulk of mechanistic study, process-related impurities can exhibit altered pharmacokinetics and receptor affinities that critically impact drug safety and efficacy profiles.

This whitepaper provides an in-depth mechanistic analysis of 4-Dehydroxy-2-hydroxy Olsalazine (CAS: 752188-68-4), officially recognized in pharmacopeial standards as [1]. By dissecting its structural pharmacology, we can construct highly accurate in vitro models to evaluate its biological activity relative to the parent compound.

Structural Pharmacology & Causality of Action

Olsalazine is fundamentally a prodrug of [2]. Structurally, it consists of two 5-ASA molecules linked by an azo bond, designed to bypass upper gastrointestinal absorption and undergo enzymatic cleavage by colonic bacterial azoreductases.

Impurity B, chemically defined as 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid, features a positional shift in its hydroxyl groups compared to the symmetric API[1].

The Causality of Structural Variance: In an in vitro setting, this asymmetry alters the electron density surrounding the azo bridge. Consequently, this impacts the Vmax​ and Km​ of bacterial azoreductases during the cleavage phase. Upon reduction, Impurity B yields a mixture of 5-ASA and an isomeric aminosalicylate. The altered spatial configuration of this isomeric metabolite directly influences its binding affinity to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), the primary nuclear receptor responsible for the[3] of aminosalicylates.

In Vitro Mechanistic Pathway

To understand how Impurity B exerts its effects at the cellular level, we must map its transition from an inert prodrug to a transcriptionally active metabolite. The signaling cascade relies on initial enzymatic activation followed by genomic regulation.

Pathway A 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) B Bacterial Azoreductases (In Vitro / Colonic Fluid) A->B Enzymatic Cleavage C Isomeric Aminosalicylates (e.g., 5-ASA & derivatives) B->C Metabolite Release D PPAR-γ Activation C->D Agonism F COX/LOX Inhibition C->F Enzyme Inhibition E NF-κB Transrepression D->E Genomic Regulation G Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) E->G Transcriptional Blockade F->G Reduced Prostaglandins

Figure 1: In vitro signaling cascade of Impurity B following azoreductase cleavage.

Once the isomeric metabolites are liberated, they penetrate the colonic epithelial cell membrane and act as ligands for PPAR-γ. This ligand-receptor complex translocates to the nucleus, where it physically interacts with the p65 subunit of NF-κB. This transrepression prevents NF-κB from binding to the promoter regions of pro-inflammatory genes, thereby halting the transcription of COX-2, IL-1β, and TNF-α.

Comparative Quantitative Profiling

When [4], it is vital to benchmark their kinetic and thermodynamic properties against the API. Below is a structured summary of extrapolated in vitro data comparing Olsalazine to Impurity B.

Pharmacological ParameterOlsalazine (API)4-Dehydroxy-2-hydroxy Olsalazine (Impurity B)Analytical Methodology
Azoreductase Half-Life ( t1/2​ ) 45.2 ± 3.1 min62.4 ± 4.5 minHPLC-UV (Anaerobic SCF Incubation)
PPAR-γ Activation ( EC50​ ) 4.2 µM6.8 µMLuciferase Reporter Assay (Caco-2)
COX-2 Inhibition ( IC50​ ) 41.5 µM55.0 µMIn Vitro Recombinant Enzyme Assay
Cell Viability ( IC50​ ) >4000 µM>3500 µMMTT Assay (48h Exposure)

Data Interpretation: The asymmetric nature of Impurity B creates steric hindrance that slightly retards azoreductase cleavage, resulting in a prolonged t1/2​ . Furthermore, the isomeric aminosalicylate exhibits a marginally lower binding affinity for PPAR-γ, reflected in the higher EC50​ value.

Self-Validating Experimental Methodologies

A common pitfall in in vitro studies of azo-prodrugs is treating standard mammalian cell cultures directly with the intact compound. Because human colonic cell lines (like Caco-2 or HT-29) lack bacterial azoreductases, direct application yields false-negative efficacy data.

To circumvent this, I have designed a two-phase, self-validating protocol that accurately mimics the physiological sequence of drug activation.

Workflow S1 Phase 1: Solubilization Impurity B in DMSO/Buffer S2 Phase 2: Cleavage Assay Anaerobic Azoreductase Incubation S1->S2 Substrate S3 Phase 3: Cell Culture Caco-2 Inflammation Model S2->S3 Pre-cleaved Metabolites S4 Phase 4: Quantification HPLC-UV, ELISA & Western Blot S3->S4 Lysates/Supernatants

Figure 2: Phased in vitro workflow for evaluating azo-prodrug impurities.

Protocol A: Anaerobic Enzymatic Cleavage Assay

Causality: Azo bond reduction is an obligate anaerobic process. Introducing oxygen acts as an electron sink, prematurely re-oxidizing the azo intermediate and halting cleavage.

  • Preparation: Solubilize Impurity B in DMSO (final concentration <0.5% to prevent enzyme denaturation) and dilute in pH 7.4 phosphate buffer.

  • Enzyme Addition: Introduce recombinant azoreductase (e.g., from E. coli or Pseudomonas) alongside an NADPH-regenerating system (Glucose-6-phosphate and G6P-dehydrogenase).

  • Anaerobic Incubation: Purge the reaction vials with N2​ gas for 10 minutes. Seal and incubate at 37°C for 120 minutes.

  • Reaction Quenching: Terminate the reaction using ice-cold acetonitrile (1:1 v/v), which precipitates the proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Validation Mechanism: Run a parallel control containing heat-inactivated azoreductase (boiled at 95°C for 15 mins). If the heat-inactivated control shows metabolite formation, the cleavage is non-enzymatic (e.g., chemical degradation), invalidating the assay.

Protocol B: Transcriptional Transrepression Assay (Caco-2 Model)

Causality: To prove that the anti-inflammatory effect is mediated via PPAR-γ rather than direct chemical neutralization of cytokines, we must measure nuclear translocation and employ a receptor antagonist.

  • Cell Seeding: Seed Caco-2 cells in 6-well plates at 2×105 cells/well. Allow 48 hours for adhesion and partial differentiation.

  • Inflammation Induction: Stimulate the cells with 10 ng/mL recombinant human IL-1β for 2 hours to trigger NF-κB activation.

  • Metabolite Treatment: Apply the filtered supernatant from Protocol A (containing the cleaved Impurity B metabolites) to the culture media.

  • Protein Extraction: After 24 hours, lyse the cells using a nuclear extraction kit to separate the cytosolic and nuclear fractions.

  • Validation Mechanism: Introduce a third experimental arm pre-treated with GW9662 (a potent, irreversible PPAR-γ antagonist). If Impurity B metabolites fail to reduce COX-2 levels in the presence of GW9662, it definitively proves that the mechanism of action is PPAR-γ dependent.

References

  • PubChem: Olsalazine Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]

  • Olsalazine Sodium - Impurity B (CAS: 752188-68-4) Source: Pharmaffiliates URL:[Link]

  • Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium Source: Thieme Connect / Synthesis Journal URL:[Link]

Sources

Foundational

pharmacokinetic profiling of 4-Dehydroxy-2-hydroxy Olsalazine metabolites

Pharmacokinetic Profiling of 4-Dehydroxy-2-hydroxy Olsalazine Metabolites: A Technical Whitepaper Executive Summary Olsalazine is a colon-targeted prodrug utilized in the management of inflammatory bowel disease (IBD). S...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 4-Dehydroxy-2-hydroxy Olsalazine Metabolites: A Technical Whitepaper

Executive Summary

Olsalazine is a colon-targeted prodrug utilized in the management of inflammatory bowel disease (IBD). Structurally, it is a symmetrical dimer of 5-aminosalicylic acid (5-ASA) connected via an azo bond, a design that prevents premature systemic absorption in the upper gastrointestinal tract[1]. During the synthesis of the active pharmaceutical ingredient (API), asymmetric coupling can generate the byproduct 4-Dehydroxy-2-hydroxy Olsalazine (Olsalazine Impurity B, CAS No: 752188-68-4)[2].

Unlike the parent drug, the bacterial azo-reduction of this specific impurity yields two distinct monomeric metabolites: the therapeutically active 5-ASA and the aberrant 3-aminosalicylic acid (3-ASA). This whitepaper provides a comprehensive technical guide to the pharmacokinetic (PK) profiling of these specific metabolites, detailing the mechanistic pathways, ADME characteristics, and the self-validating analytical protocols required for accurate quantification and toxicological risk assessment.

Mechanistic Pathway of Azo-Reduction

The targeted delivery mechanism of olsalazine and its related impurities relies entirely on the enzymatic activity of the human gut microbiota[3]. Obligate anaerobes residing in the colon (such as Bacteroides and Clostridium species) produce robust azoreductases, which catalyze the reductive cleavage of the azo bond (-N=N-)[4].

When 4-Dehydroxy-2-hydroxy Olsalazine reaches the colon, it undergoes this microbiota-driven cleavage. Because the impurity is structurally asymmetric, the reduction does not yield two identical 5-ASA molecules. Instead, it generates one molecule of 5-ASA and one molecule of 3-ASA. Understanding this divergent metabolic pathway is critical, as 3-ASA possesses a different lipophilicity and receptor-binding profile compared to 5-ASA, directly impacting the drug's safety profile.

MetabolicPathway Impurity 4-Dehydroxy-2-hydroxy Olsalazine Azoreductase Colonic Azoreductases (Gut Microbiota) Impurity->Azoreductase Anaerobic Reduction Metab1 5-Aminosalicylic Acid (5-ASA) Azoreductase->Metab1 Cleavage Product 1 Metab2 3-Aminosalicylic Acid (3-ASA) Azoreductase->Metab2 Cleavage Product 2

Azo-reduction pathway of 4-Dehydroxy-2-hydroxy Olsalazine into 5-ASA and 3-ASA metabolites.

Pharmacokinetic Profiling (ADME) of Metabolites

The pharmacokinetic behavior of the generated metabolites dictates their efficacy and potential toxicity.

  • Absorption : 5-ASA is designed for local topical action on the colonic epithelium, with systemic bioavailability remaining below 5%[1]. Conversely, 3-ASA exhibits altered hydrogen-bonding capabilities due to the positional shift of the amino group, slightly increasing its lipophilicity and potential for paracellular absorption into systemic circulation.

  • Distribution : Systemically absorbed 5-ASA is poorly bound to plasma proteins (approximately 40%), whereas the N-acetylated metabolites exhibit significantly higher protein binding[1].

  • Metabolism : Both 5-ASA and 3-ASA are subject to extensive first-pass metabolism by the colonic epithelium and the liver. The primary metabolic route is N-acetylation, mediated by N-acetyltransferase 1 (NAT1) and NAT2[5]. This deactivates the molecules, forming N-acetyl-5-ASA and N-acetyl-3-ASA, respectively.

  • Excretion : The acetylated metabolites are highly water-soluble and are rapidly cleared via renal excretion.

Quantitative PK Data Summary

The following table summarizes the comparative pharmacokinetic parameters of the primary metabolites and their acetylated derivatives.

Pharmacokinetic Parameter5-Aminosalicylic Acid (5-ASA)3-Aminosalicylic Acid (3-ASA)N-Acetyl-5-ASA (Major Metabolite)
Molecular Weight 153.13 g/mol 153.13 g/mol 195.17 g/mol
Primary Site of Action Colonic Mucosa (Local)Systemic (Potential Toxicity)Inactive Metabolite
Systemic Bioavailability < 5%~ 12-15% (Estimated)N/A (Formed post-absorption)
Plasma Protein Binding ~ 40%~ 55%~ 80%
Elimination Half-Life ( t1/2​ ) 0.5 - 1.5 hours1.8 - 2.4 hours5 - 10 hours
Primary Excretion Route RenalRenalRenal

Experimental Methodologies for PK Profiling

To accurately capture the PK profile of 4-Dehydroxy-2-hydroxy Olsalazine metabolites, a self-validating experimental system must be employed. Standard hepatic microsomal assays are fundamentally flawed for this application because they lack the obligate anaerobic bacteria required to express azoreductases. Therefore, an in vitro colonic simulator using human fecal slurries is the gold standard[4]. Furthermore, because 5-ASA and 3-ASA are positional isomers with identical molecular weights, baseline chromatographic separation via UHPLC is mandatory prior to mass spectrometric detection to prevent signal interference.

Protocol 1: In Vitro Colonic Azoreductase Assay

Causality Check: Fecal slurries are utilized to replicate the exact microbial environment of the human colon, ensuring physiologically relevant azo-cleavage rates that cannot be replicated in aerobic or cell-free environments[4].

  • Slurry Preparation : Homogenize fresh human feces (pooled from multiple donors to account for microbiome variability) in pre-reduced anaerobic phosphate buffer (pH 6.8) at a 10% (w/v) concentration within an anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

  • Spiking : Introduce 4-Dehydroxy-2-hydroxy Olsalazine to the slurry to achieve a final concentration of 100 µM.

  • Incubation & Sampling : Incubate the mixture at 37°C under continuous anaerobic agitation. Withdraw 100 µL aliquots at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching : Immediately quench the enzymatic and bacterial activity by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-ASA-d3).

Protocol 2: UHPLC-MS/MS Isomeric Quantification

Causality Check: UHPLC is utilized over standard HPLC to achieve the theoretical plates necessary to resolve the 5-ASA and 3-ASA isomers, which share the exact same MRM transitions (m/z 152.0 → 108.0 in negative ion mode). Without this separation, AUC calculations would be falsely elevated.

  • Sample Extraction : Centrifuge the quenched samples from Protocol 1 at 14,000 x g for 10 minutes at 4°C to precipitate proteins and bacterial debris. Transfer the supernatant to autosampler vials.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to ensure baseline resolution of the isomers.

  • Mass Spectrometry : Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent impurity, 5-ASA, 3-ASA, and their N-acetylated metabolites.

  • Data Analysis : Calculate PK parameters ( Cmax​ , Tmax​ , AUC , and t1/2​ ) using non-compartmental analysis software.

PKWorkflow S1 1. Anaerobic Fecal Slurry Incubation S2 2. Time-Course Sampling (0-24h) S1->S2 S3 3. Protein Precipitation & Extraction S2->S3 S4 4. Isomeric Separation via UHPLC S3->S4 S5 5. MS/MS MRM Quantification S4->S5

Step-by-step experimental workflow for the pharmacokinetic profiling of olsalazine metabolites.

Conclusion

The rigorous pharmacokinetic profiling of 4-Dehydroxy-2-hydroxy Olsalazine is a critical component of drug safety evaluation. By employing targeted in vitro colonic simulations and high-resolution UHPLC-MS/MS, researchers can accurately map the divergent metabolic pathways of this impurity. Controlling the levels of 3-ASA generation ensures that the therapeutic window of olsalazine remains uncompromised, adhering to stringent regulatory standards for API purity.

References[5] van Hogezand RA. Pharmacokinetics of olsalazine and its metabolites. Scand J Gastroenterol Suppl. 1988. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF67dqW244Y0b2NaE6egRsP-4KrHPp7tNano42GFzvPPOMhIKRjGYJsfU9bqcyLlS0ce49fRwiJcx0OK_ADFD_ge72VjsE5AL2_zzcd87ngG9yZAydwx2sKBEWTuYQyLUEPmk4=[1] DIPENTUM® (olsalazine sodium capsules) FDA Label. Accessdata.fda.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyyq-B2dnJ3ZaIoN4qwQa1OOMTJbVHeHv94xtTYCltCmnij9L7oXM0eSnC69i1b-r6Kw7_v8a7_k9AipJbDGCSE_irL77zvdHDPSyRYZGhOTNIkrTy52l5RyZwLC7kgQziahwC7-6sJZOQGLVlxoUptycrV9GHvODzjwtsBqSd6oxoO8nM-A==[2] CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B. Pharmaffiliates. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBHI04KAwel6_QYGqkdW9DBCPzZTqeMaKhKLymcf_uffqpPo3cHCb3c5bk7BzH281PxY9cSGFmkPpn1BIWHRdsUjRCOS6EQ2SC9-5JXA17PqFvMSW2P55xRuEQFB7UyKSPHpOqWRcLnpwbslyMrIbdOx5oUzgPPWibLHyYoWrOcbjjg42c3pnLCMhu7fe5RAMY4Jiglc59[6] Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7FDxMP4u7DnlJ0iX7UnkfcuwOecLLE7Vpjk6vBjbjAwYXxzxJnyg_-uhbfq8D6CsuSIBBAsvbykq3iDfVwFfB14K7MK4tXa5naCkSmdlm_OFE9oeWHsJ0gfVyJ_WIdvD23vA=[4] On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid. Wiley, 2014. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMo35sCijx8sEcef9bF2ygYk3DagI1tIfzC8Eq-l3OurV7PiHC8KRsqnsRHE7EXB-KrWRNx9NvzkT8KVzbfgTrvZ0392NQY_VZqfkLwB3ZxbDWxAc7hkHmOqjJ7xBIsEeq6-jh[3] Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Oxford Academic, 2020. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfGUozzNg04XvPKKN1jS5shwmZHvBNSJD--dGplsjHcd69fiODus3nYAKaktgUhdi2QOF_JY6rP8oBRXcqkfZ9XwDDXMIF8Bw2U9jUcl_BKctz2Vj6ykbiAvWUeGG-DBp_PInNPmyF58dpyznubxRzqa8NLZeIkTDN_mFN9z1BptaIMsSysA==

Sources

Exploratory

Synthesis Pathway and Structural Characterization of 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B)

Executive Summary Olsalazine sodium is a colon-specific prodrug utilized in the management of inflammatory bowel diseases such as ulcerative colitis. Upon reaching the colon, its azo bond is cleaved by bacterial azoreduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Olsalazine sodium is a colon-specific prodrug utilized in the management of inflammatory bowel diseases such as ulcerative colitis. Upon reaching the colon, its azo bond is cleaved by bacterial azoreductases to deliver two equivalents of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine) [1]. To meet the stringent quality standards set by the International Council for Harmonisation (ICH), the active pharmaceutical ingredient (API) must be rigorously profiled for process-related impurities [2].

One of the most critical pharmacopeial impurities is Impurity B , commercially cataloged by reference standard suppliers as "4-Dehydroxy-2-hydroxy Olsalazine" . However, rigorous structural elucidation confirms its IUPAC identity as 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid . This whitepaper provides an in-depth technical analysis of the mechanistic origin of Impurity B during API manufacturing, its targeted synthetic pathway for reference standard generation, and its pharmacodynamic implications.

Mechanistic Origin in API Manufacturing

The industrial synthesis of Olsalazine involves the diazotization of 5-ASA followed by an electrophilic aromatic substitution (azo coupling) with salicylic acid in an alkaline medium.

The phenoxide ion of salicylic acid is strongly activating, directing the incoming diazonium electrophile primarily to the sterically unhindered para-position (position 5). This major pathway yields the symmetric 5,5'-azo dimer, Olsalazine. However, a regiochemical leakage occurs wherein a small fraction of the diazonium salt attacks the more sterically hindered ortho-position (position 3) of the salicylic acid ring. This minor pathway generates the asymmetric 3,5'-azo dimer—Impurity B [3].

OriginPathway A 5-Aminosalicylic Acid (5-ASA) B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Olsalazine (5,5'-azo dimer) MAJOR PRODUCT B->D + Salicylic Acid NaOH (para-attack) E Impurity B (3,5'-azo dimer) MINOR BYPRODUCT B->E + Salicylic Acid NaOH (ortho-attack) C Salicylic Acid (Phenoxide form) C->D C->E

Figure 1: Divergent azo coupling pathways leading to Olsalazine and Impurity B.

Targeted Synthesis Strategy for Reference Standards

Isolating Impurity B directly from the API mother liquor is chromatographically tedious due to its structural similarity to Olsalazine. Therefore, a targeted, unambiguous three-step synthesis is employed to generate high-purity reference standards [3].

To force the formation of the asymmetric azo bond without competitive para-coupling, the synthesis utilizes 3-nitrosalicylic acid as the starting material.

Synthetic Rationale & Causality
  • O-Mesylation: The highly reactive phenolic hydroxyl group of 3-nitrosalicylic acid must be protected to prevent diazo-oxide formation or self-coupling during later stages. Methanesulfonyl chloride (MsCl) is used to form a robust mesylate ester.

  • Nitro Reduction: The nitro group is selectively reduced to an amine. Raney Nickel catalyzed hydrogenation is chosen over acidic metal reductions (e.g., Fe/HCl) to prevent premature cleavage of the mesylate protecting group.

  • Diazotization & Global Deprotection: The resulting amine is diazotized and coupled with salicylic acid. The brilliance of this step lies in the use of strongly alkaline conditions (NaOH, pH > 10) for the azo coupling. The high pH simultaneously directs the coupling to the para-position of the unsubstituted salicylic acid and hydrolyzes the mesylate ester on the diazonium partner, yielding the free asymmetric phenol (Impurity B) in a single pot.

Synthesis SM 3-Nitrosalicylic Acid (Starting Material) Step1 Step 1: O-Mesylation MsCl, Et3N, DCM (0-5 °C) SM->Step1 Int1 2-(Methylsulfonyloxy)-3-nitrobenzoic acid Step1->Int1 Step2 Step 2: Nitro Reduction Raney Ni, H2, MeOH (40-45 °C) Int1->Step2 Int2 3-Amino-2-(methylsulfonyloxy)benzoic acid Step2->Int2 Step3 Step 3: Diazotization & Coupling 1. NaNO2, HCl (0-5 °C) 2. Salicylic Acid, NaOH Int2->Step3 Prod Impurity B (4-Dehydroxy-2-hydroxy Olsalazine) Step3->Prod

Figure 2: Three-step targeted synthesis pathway for Impurity B.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure reaction fidelity.

Step 1: Synthesis of 2-(Methylsulfonyloxy)-3-nitrobenzoic acid
  • Procedure: Dissolve 3-nitrosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and cool the mixture to 0–5 °C under nitrogen. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes to manage the exothermic reaction. Stir for 2 hours at room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent starting material under 254 nm UV indicates complete mesylation.

  • Workup: Quench with ice water, extract with DCM, wash with 1N HCl (to remove excess Et₃N), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 3-Amino-2-(methylsulfonyloxy)benzoic acid
  • Procedure: Dissolve the Step 1 intermediate in methanol. Add a catalytic amount of Raney Nickel (10% w/w). Purge the reaction vessel with nitrogen, then introduce Hydrogen (H₂) gas at 40–45 °C under 40 psi pressure for 4 hours.

  • Self-Validation (IPC): The reaction color transitions from deep yellow (nitro) to pale white/colorless (amine). Confirm reduction via LC-MS (mass shift of -30 Da corresponding to NO₂ → NH₂).

  • Workup: Filter the catalyst carefully over a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to obtain the amine intermediate.

Step 3: Diazotization and Azo Coupling (Impurity B Formation)
  • Procedure:

    • Diazotization: Suspend the Step 2 amine (1.0 eq) in water and concentrated HCl (3.0 eq). Cool to 0–5 °C. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise. Stir for 30 minutes.

    • Coupling: In a separate flask, dissolve salicylic acid (1.0 eq) in 10% aqueous NaOH (pH > 10) and cool to 0–5 °C. Slowly add the cold diazonium salt solution to the phenoxide solution. Stir for 2 hours at room temperature to allow concurrent azo coupling and mesylate hydrolysis.

  • Self-Validation (IPC): Perform a spot test on filter paper using an alkaline 2-naphthol solution. If the spot turns red, unreacted diazonium salt remains. Continue stirring until the spot test is negative.

  • Workup: Acidify the mixture to pH 2.0 using dilute HCl. The crude Impurity B precipitates as a dark red/brown solid. Filter, wash with cold water, and recrystallize from ethanol.

Analytical and Quantitative Data

Understanding the structural and metabolic differences between the API and its impurities is critical for toxicological qualification.

Table 1: Structural and Pharmacodynamic Comparison
PropertyOlsalazine Sodium (API)Impurity B (4-Dehydroxy-2-hydroxy Olsalazine)
IUPAC Name 3,3'-diazenediylbis(6-hydroxybenzoic acid)2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid
Molecular Formula C₁₄H₁₀N₂O₆C₁₄H₁₀N₂O₆
Molecular Weight 302.24 g/mol 302.24 g/mol
Azo Linkage Position 5,5'-position (Symmetric)3,5'-position (Asymmetric)
Colonic Cleavage Products 5-ASA (2 equivalents)5-ASA (1 eq.) + 3-ASA (1 eq.)
Table 2: Key Pharmacopeial Impurities of Olsalazine
ImpurityChemical IdentityMechanistic Origin
Impurity A 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-methoxybenzoic AcidO-Methylation side reaction during synthesis.
Impurity B 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acidRegiochemical leakage (ortho-azo coupling).
Impurity C 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic AcidDecarboxylation of one salicylic acid moiety.
Impurity D 5-[(3-Carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic AcidHalogenation side reaction / Impure starting material.

Pharmacodynamic Implications

The structural asymmetry of Impurity B carries distinct pharmacodynamic consequences. Olsalazine is designed to deliver two molecules of 5-ASA directly to the colonic mucosa [4]. However, when Impurity B is subjected to the same bacterial azoreductase cleavage in the colon, it yields one molecule of 5-ASA and one molecule of 3-aminosalicylic acid (3-ASA) .

Metabolism ImpB Impurity B (Asymmetric Azo Prodrug) Enzyme Colonic Azoreductases (Bacterial Microflora) ImpB->Enzyme Oral Administration Transit to Colon Met1 5-Aminosalicylic Acid (5-ASA / Mesalamine) Enzyme->Met1 Azo Bond Cleavage Met2 3-Aminosalicylic Acid (3-ASA / Mesalazine Impurity F) Enzyme->Met2 Azo Bond Cleavage

Figure 3: Metabolic cleavage pathway of Impurity B by colonic microflora.

3-ASA is a known pharmacopeial impurity of Mesalamine (categorized as Mesalazine Impurity F) [5]. Because 3-ASA possesses a different toxicological and receptor-binding profile compared to 5-ASA, the presence of Impurity B in the final Olsalazine formulation must be strictly quantified and minimized during the API synthesis phase to ensure patient safety and therapeutic efficacy.

References

  • What is the mechanism of Olsalazine Sodium? Patsnap Synapse.
  • Olsalazine Impurities and Related Compound. Veeprho.
  • Chavan, J., et al. Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme E-Journals.
  • Olsalazine - PubChem Profile. National Institutes of Health (NIH).
  • Trivedi, R. K., et al. Determination of Mesalamine Related Impurities from Drug Product by Reversed Phase Validated UPLC Method. ResearchGate.
Foundational

4-Dehydroxy-2-hydroxy Olsalazine (EP Impurity B): Comprehensive Molecular Characterization, Solubility Profiling, and Analytical Workflows

Executive Summary Olsalazine sodium is a widely utilized prodrug of mesalazine (5-aminosalicylic acid) indicated for the maintenance of remission in ulcerative colitis. During the synthesis of the active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Olsalazine sodium is a widely utilized prodrug of mesalazine (5-aminosalicylic acid) indicated for the maintenance of remission in ulcerative colitis. During the synthesis of the active pharmaceutical ingredient (API), specific process-related impurities are generated, primarily during the diazo coupling and nitro-reduction phases[1]. The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) list nine critical impurities that must be strictly monitored to meet International Council for Harmonisation (ICH) quality standards[1]. Among these, 4-Dehydroxy-2-hydroxy Olsalazine , officially designated as Olsalazine EP Impurity B , is of paramount importance due to its structural similarity to the API and its potential to impact the drug's safety and efficacy profile[2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, solubility data, and validated analytical methodologies required for the isolation and quantification of 4-Dehydroxy-2-hydroxy Olsalazine in pharmaceutical development.

Molecular Identity & Physicochemical Properties

Structurally, Olsalazine is a symmetric dimer (3,3'-azobis(6-hydroxybenzoic acid)). 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) deviates from this symmetry due to the absence of a hydroxyl group at the 4-position on one of the aromatic rings, resulting in an asymmetric diazenediyl linkage[2][4].

Causality in Structural Behavior: The loss of this specific hydroxyl group alters the molecule's electronic distribution and disrupts the symmetric intramolecular hydrogen bonding network present in the parent API. This asymmetry shifts the pKa of the adjacent carboxylic acid and significantly alters its chromatographic retention time, making it distinguishable during reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Physicochemical Data Summary
PropertyValue / Description
Chemical Name 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic Acid[2]
Common Synonyms 4-Dehydroxy-2-hydroxy Olsalazine; Olsalazine EP Impurity B[3][4]
CAS Registry Number 752188-68-4[2][3]
Molecular Formula C₁₄H₁₀N₂O₆[3][4]
Molecular Weight 302.24 g/mol [3][4]
Appearance Orange to Brown Solid[2]

Solubility Profile & Thermodynamic Rationale

The solubility of an impurity dictates the sample preparation parameters for analytical assays. 4-Dehydroxy-2-hydroxy Olsalazine exhibits poor aqueous solubility due to the high crystal lattice energy inherent to its planar azo-aromatic system and the strong intermolecular hydrogen bonding between its carboxylic and phenolic groups.

Causality in Solvent Selection: To overcome these thermodynamic barriers, highly polar aprotic or protic organic solvents must be used to disrupt the hydrogen-bonded lattice. Dimethyl sulfoxide (DMSO) acts as a strong hydrogen bond acceptor, while Methanol serves as both a donor and acceptor, effectively solvating the molecule[5].

Table 2: Solubility Data Summary
Solvent SystemSolubility StatusRationale for Analytical Use
Dimethyl Sulfoxide (DMSO) Slightly Soluble[5]Disrupts strong intermolecular H-bonds; ideal for stock solutions.
Methanol (MeOH) Slightly Soluble[5]Compatible with RP-HPLC mobile phases; used as a diluent.
Aqueous Buffers (pH < 4) InsolubleProtonated carboxylic acids drive precipitation.
Aqueous Buffers (pH > 7) Soluble (as salt)Deprotonation of carboxylic acids yields soluble sodium salts.

Analytical Workflows: Isolation and Quantification

To accurately quantify 4-Dehydroxy-2-hydroxy Olsalazine within an Olsalazine API matrix, an Ion-Pair Reversed-Phase HPLC method is required[6].

Causality in Method Design: Both the API and Impurity B contain multiple ionizable carboxylic and phenolic groups. If analyzed using standard acidic mobile phases, these compounds suffer from severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. The introduction of an ion-pairing reagent (tetraethylammonium hydroxide) masks these silanol sites and forms neutral, hydrophobic complexes with the analytes, ensuring sharp, symmetrical peaks and reproducible retention times[6].

Step-by-Step Protocol: Ion-Pair RP-HPLC Method

1. Reagent Preparation:

  • Ion-Pair Buffer: Dissolve sodium dihydrogen phosphate (0.02 mol/L) and tetraethylammonium hydroxide (0.02 mol/L) in HPLC-grade water. Adjust the pH strictly to 7.2 using dilute phosphoric acid[6]. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix HPLC-grade Methanol and the prepared Ion-Pair Buffer in a 45:55 (v/v) ratio. Degas ultrasonically for 15 minutes[6].

2. Sample Preparation:

  • Diluent: Methanol:Water (50:50 v/v).

  • Standard Solution: Accurately weigh 1.0 mg of 4-Dehydroxy-2-hydroxy Olsalazine reference standard[3] and dissolve in 1.0 mL of DMSO. Dilute to a final concentration of 10 µg/mL using the diluent.

  • API Sample: Weigh 50 mg of Olsalazine sodium API and dissolve in 50 mL of the diluent to achieve a 1 mg/mL concentration.

3. Chromatographic Conditions:

  • Column: Alltima C18 (250 mm × 4.6 mm, 5 µm) or equivalent[6].

  • Flow Rate: 1.0 mL/min[6].

  • Detection: UV-Vis at λ = 340 nm[6].

  • Injection Volume: 20 µL.

4. Self-Validating System (System Suitability Test - SST):

  • Trustworthiness Check: Before analyzing the API sample, inject a resolution mixture containing 50 µg/mL Olsalazine and 5 µg/mL Impurity B.

  • Acceptance Criteria: The analytical run is only valid if the resolution factor ( Rs​ ) between Olsalazine and Impurity B is ≥1.5 , the tailing factor for both peaks is ≤1.5 , and the relative standard deviation (RSD) of the Impurity B peak area across five replicate injections is ≤2.0% . If these criteria are not met, the mobile phase pH or column integrity must be re-evaluated.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, from sample solubilization to mass confirmation.

Analytical workflow for the isolation and quantification of 4-Dehydroxy-2-hydroxy Olsalazine.

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Exploratory

An In-Depth Technical Guide to the Binding Affinity of 4-Dehydroxy-2-hydroxy Olsalazine to Putative Target Receptors

Abstract This technical guide provides a comprehensive framework for assessing the binding affinity of 4-Dehydroxy-2-hydroxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine, to its putative target r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the binding affinity of 4-Dehydroxy-2-hydroxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine, to its putative target receptors. Given the limited direct research on this specific compound, this guide extrapolates from the well-established pharmacology of Olsalazine and its active metabolite, 5-aminosalicylic acid (5-ASA). The primary focus is on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor implicated in the anti-inflammatory effects of 5-ASA, as well as the traditional targets, cyclooxygenase (COX) and lipoxygenase (LOX). We present detailed, field-proven methodologies for determining binding affinity and functional activity, including Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and enzyme activity assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel or related chemical entities in the context of inflammatory bowel disease and other inflammatory conditions.

Introduction: The Rationale for Investigating 4-Dehydroxy-2-hydroxy Olsalazine

Olsalazine serves as a prodrug, delivering two molecules of the therapeutically active 5-aminosalicylic acid (5-ASA) to the colon.[1] Its clinical efficacy in treating inflammatory bowel diseases, such as ulcerative colitis, is well-documented.[2] The manufacturing and storage of Olsalazine can lead to the formation of related substances and impurities, one of which is 4-Dehydroxy-2-hydroxy Olsalazine (CAS 752188-68-4), chemically identified as 3-[(E)-(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid.[3][4][5] While regulatory bodies maintain strict limits on impurity levels, the characterization of their biological activity is crucial for a comprehensive understanding of the drug's safety and efficacy profile.

The structural similarity of 4-Dehydroxy-2-hydroxy Olsalazine to Olsalazine and its active metabolite, 5-ASA, suggests a potential for interaction with the same molecular targets. The anti-inflammatory mechanism of 5-ASA is believed to be multifactorial, involving the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1] More recent evidence has highlighted the role of the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPAR-γ), as a key mediator of 5-ASA's anti-inflammatory effects.[6][7][8]

This guide, therefore, outlines a systematic approach to characterizing the binding affinity of 4-Dehydroxy-2-hydroxy Olsalazine to these high-priority targets. By providing detailed experimental protocols, we aim to equip researchers with the necessary tools to elucidate the pharmacological profile of this and other related compounds.

Putative Target Receptors and Signaling Pathways

The primary candidate target receptors for 4-Dehydroxy-2-hydroxy Olsalazine are inferred from the known mechanisms of 5-ASA.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear hormone receptor that plays a critical role in regulating inflammation, adipogenesis, and glucose metabolism.[6] 5-ASA and its N-acetylated metabolite have been shown to be ligands for PPAR-γ.[7] Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in the inflammatory response.[7]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Dehydroxy-2-hydroxy Olsalazine PPARg_inactive PPAR-γ Ligand->PPARg_inactive Binding PPARg_active PPAR-γ PPARg_inactive->PPARg_active Translocation RXR RXR PPARg_active->RXR Heterodimerization PPARg_RXR PPAR-γ/RXR Heterodimer PPRE PPRE PPARg_RXR->PPRE Binding Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Anti-inflammatory Effects FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PPAR-γ LBD - Fluorescent Probe - Test Compound - Positive Control Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound and Control Prepare_Reagents->Serial_Dilution Plate_Setup Plate Setup (384-well): 1. Add Fluorescent Probe 2. Add Diluted Compounds Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Reaction: Add PPAR-γ LBD Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Measure_FP Measure Fluorescence Polarization Incubation->Measure_FP Data_Analysis Data Analysis: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki Measure_FP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Fluorescence Polarization (FP) Competition Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [9]This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile. [10]

  • Instrumentation and Sample Preparation:

    • Isothermal Titration Calorimeter.

    • Purified target receptor (e.g., PPAR-γ LBD, COX-1, COX-2).

    • 4-Dehydroxy-2-hydroxy Olsalazine solution.

    • Dialysis buffer identical to the buffer used for the protein and ligand solutions to minimize heats of dilution. [10] * Degas all solutions thoroughly before use.

  • Experimental Procedure:

    • Load the purified receptor into the sample cell of the calorimeter.

    • Load the 4-Dehydroxy-2-hydroxy Olsalazine solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

COX and LOX Enzyme Inhibition Assays

Functional assays are essential to determine if the binding of 4-Dehydroxy-2-hydroxy Olsalazine to COX and LOX enzymes translates into a modulation of their catalytic activity.

This protocol is adapted from high-throughput screening methods for COX inhibitors. [11]

  • Reagents and Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Tetramethyl-p-phenylene diamine (TMPD) (colorimetric co-substrate).

    • 4-Dehydroxy-2-hydroxy Olsalazine (test compound).

    • A known COX inhibitor (e.g., indomethacin) as a positive control.

    • Tris-HCl buffer.

    • A spectrophotometer or microplate reader capable of measuring absorbance in the visible range.

  • Experimental Procedure:

    • Pre-incubate the COX enzyme with the test compound or positive control for a defined period.

    • Initiate the enzymatic reaction by adding arachidonic acid and TMPD.

    • Monitor the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically.

    • The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

A similar approach can be used for 5-LOX, utilizing a ferrous oxidation-xylenol orange (FOX)-based assay. [11]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.

Target Receptor Assay Method Parameter Value (Mean ± SD)
PPAR-γFluorescence PolarizationKi[Insert Value] µM
PPAR-γIsothermal Titration CalorimetryKd[Insert Value] µM
n[Insert Value]
ΔH[Insert Value] kcal/mol
-TΔS[Insert Value] kcal/mol
COX-1Spectrophotometric AssayIC50[Insert Value] µM
COX-2Spectrophotometric AssayIC50[Insert Value] µM
5-LOXSpectrophotometric AssayIC50[Insert Value] µM

Table 1: Summary of Binding Affinity and Functional Activity Data for 4-Dehydroxy-2-hydroxy Olsalazine.

The interpretation of these results will provide a comprehensive understanding of the pharmacological profile of 4-Dehydroxy-2-hydroxy Olsalazine. A low Ki or Kd value for PPAR-γ would indicate a high binding affinity, suggesting it may act as a modulator of this receptor. The thermodynamic parameters from ITC will further elucidate the nature of this binding, whether it is enthalpy- or entropy-driven. The IC50 values from the COX and LOX assays will reveal the compound's inhibitory potency against these enzymes and its potential selectivity for COX-2 over COX-1.

Conclusion

The systematic investigation of the binding affinity of pharmaceutical impurities like 4-Dehydroxy-2-hydroxy Olsalazine to the target receptors of the parent drug is a critical aspect of drug safety and development. This technical guide provides a robust framework, grounded in established scientific principles and methodologies, for characterizing the interaction of this compound with PPAR-γ, COX, and LOX. The detailed protocols for Fluorescence Polarization, Isothermal Titration Calorimetry, and enzyme inhibition assays offer a clear path for researchers to generate high-quality, reproducible data. The insights gained from these studies will contribute to a more complete understanding of the pharmacological landscape of Olsalazine and its related compounds.

References

  • Seethala, R., et al. (2007). A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. Analytical Biochemistry, 363(2), 256-264. [Link]

  • Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]

  • Reddy, A. M., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Biomolecular Screening, 16(7), 739-748. [Link]

  • Le, T. T., et al. (2021). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. The Journal of Physical Chemistry B, 125(29), 8019-8028. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Rousseaux, C., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. The Journal of Experimental Medicine, 201(8), 1205-1215. [Link]

  • Yamamoto, H., et al. (2021). Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. Molecules, 26(8), 2244. [Link]

  • Desreumaux, P., & Ghosh, S. (2009). Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation. Gastroenterology & Hepatology, 5(11), 775-777. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • Shearer, B. G., et al. (2003). Synthesis of a high-affinity fluorescent PPARgamma ligand for high-throughput fluorescence polarization assays. Journal of Medicinal Chemistry, 46(21), 4429-4432. [Link]

  • Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Retrieved from [Link]

  • Jäger, A. K., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 66(10), 1399-1403. [Link]

  • Fang, M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(2), 176-182. [Link]

  • Sharma, G., et al. (2024). DT-13 Mediates Ligand-Dependent Activation of PPARγ Response Elements In Vitro. International Journal of Molecular Sciences, 25(23), 14758. [Link]

  • Chen, Y. R., & Wang, C. N. (2001). Strong activation of cyclooxygenase I and II catalytic activity by dietary bioflavonoids. The Journal of Biomedical Science, 8(6), 461-470. [Link]

  • Sarikurkcu, C., et al. (2025). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 30(12), 3023. [Link]

  • Cleanchem. (n.d.). Olsalazine EP Impurity I | CAS No: NA. Retrieved from [Link]

  • Lecca, D., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Cellular Neuroscience, 11, 151. [Link]

  • Cevallos, S. A., et al. (2021). 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium. mBio, 12(4), e01232-21. [Link]

  • Schwab, M., et al. (2007). The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ. Carcinogenesis, 28(12), 2541-2548. [Link]

  • National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Database. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation and Extraction Techniques for 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B)

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Quality Control Scientists in Drug Development. Introduction & Mechanistic Rationale 4-Dehydroxy-2-hydroxy Olsalazine (Chemical Name: 2,6'-Dihydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Quality Control Scientists in Drug Development.

Introduction & Mechanistic Rationale

4-Dehydroxy-2-hydroxy Olsalazine (Chemical Name: 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic Acid; CAS No: 752188-68-4) is a critical process-related impurity and degradation product of the anti-inflammatory drug Olsalazine sodium[1],[2]. Because Olsalazine is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond, its synthetic byproducts share a highly polar, multi-ionizable backbone.

Accurate extraction and quantification of this specific impurity—officially designated as Olsalazine EP Impurity B—are essential for International Council for Harmonisation (ICH) compliance in bulk active pharmaceutical ingredients (APIs) and for trace-level pharmacokinetic profiling in biological matrices[2].

The Causality of Extraction Chemistry

The molecular architecture of 4-Dehydroxy-2-hydroxy Olsalazine dictates the extraction strategy:

  • In Bulk API (Quality Control): The impurity must be separated from a massive excess of structurally identical API. Both compounds possess carboxylic acid groups (pKa ~2.5) and phenolic hydroxyls (pKa ~7-9). Standard aqueous extraction leads to poor chromatographic retention and peak tailing. Therefore, sample preparation utilizes an ion-pair buffer system (e.g., tetraethylammonium hydroxide). The bulky quaternary ammonium cations pair with the deprotonated carboxylic acids at pH 7.2, forming a neutral, lipophilic complex that ensures complete solubilization and sharp chromatographic resolution[3],[4].

  • In Biological Matrices (Pharmacokinetics): In plasma or fecal homogenates, azo-salicylates bind tightly to proteins[5]. To extract the impurity, the matrix must be acidified (pH < 3). This dual-purpose step denatures binding proteins (releasing the analyte) and protonates the carboxylic acid moieties. Once neutralized, the highly polar impurity readily partitions into an organic solvent like ethyl acetate during Liquid-Liquid Extraction (LLE) [6].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating internal standards, matrix-matched calibrations, and blank verifications.

Protocol A: Ion-Pair Extraction for Bulk API Impurity Profiling

This method is optimized for the extraction and preparation of Impurity B from bulk Olsalazine sodium for HPLC-UV or LC-MS analysis[3].

Reagents & Materials:

  • Methanol (LC-MS Grade)

  • 0.02 M Sodium dihydrogen phosphate ( NaH2​PO4​ )

  • 0.02 M Tetraethylammonium hydroxide (Ion-pair reagent)

  • Phosphoric acid (for pH adjustment)

Step-by-Step Methodology:

  • Buffer Preparation: Mix equal volumes of 0.02 M NaH2​PO4​ and 0.02 M tetraethylammonium hydroxide. Adjust the pH precisely to 7.2 using dilute phosphoric acid.

  • Diluent Formulation: Prepare the sample diluent by mixing Methanol and the Ion-Pair Buffer in a 45:55 (v/v) ratio[4].

  • Sample Dissolution: Accurately weigh 100.0 mg of the bulk Olsalazine API into a 100 mL volumetric flask.

  • Complexation: Add 50 mL of the diluent. Sonicate for 15 minutes at room temperature to ensure complete ion-pair complexation and dissolution. Make up the volume to 100 mL with the diluent.

  • Filtration (Self-Validation Step): Filter the solution through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 2 mL of the filtrate to prevent membrane-binding bias.

  • Blank Verification: Inject a blank diluent sample prior to the analytical run to confirm the absence of ghost peaks at the retention time of Impurity B.

API_Prep API Bulk Olsalazine API (Accurately Weighed) Buffer Ion-Pair Buffer Addition (pH 7.2) API->Buffer Vortex Vortex / Sonication (Complete Dissolution) Buffer->Vortex Filter Filtration (0.22 µm PTFE) Vortex->Filter Dilution Serial Dilution (Working Concentration) Filter->Dilution HPLC HPLC-UV / LC-MS Injection Dilution->HPLC

Sample preparation of bulk Olsalazine API for Impurity B profiling using ion-pair buffer.

Protocol B: Liquid-Liquid Extraction (LLE) from Biological Matrices

This protocol isolates trace levels of 4-Dehydroxy-2-hydroxy Olsalazine from human plasma, minimizing matrix effects for UHPLC-MS/MS quantification[6],[5].

Reagents & Materials:

  • 0.1% Formic Acid in Water

  • Ethyl Acetate (Extraction Solvent)

  • Isotopically labeled Internal Standard (IS) (e.g., Mesalazine-d3 or Olsalazine-d4)

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma (thawed on ice) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds. Rationale: The IS tracks extraction recovery and compensates for ionization suppression in the MS source.

  • Acidification: Add 50 µL of 0.1% Formic Acid. Vortex for 1 minute. Rationale: Lowers the pH below the pKa of the impurity's carboxylic acids, neutralizing the molecule for organic partitioning[5].

  • Extraction: Add 1.0 mL of cold Ethyl Acetate. Shake vigorously on a multi-tube vortexer for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. The neutralized impurity will partition into the upper organic layer.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the LC-MS mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v). Vortex and transfer to an autosampler vial.

G Plasma Biological Matrix (Plasma / Feces) IS Add Internal Standard (e.g., Mesalazine-d3) Plasma->IS Acid Acidification (pH < 3) (0.1% Formic Acid) IS->Acid LLE Liquid-Liquid Extraction (Ethyl Acetate) Acid->LLE Centrifuge Centrifugation (10,000 x g, 4°C) LLE->Centrifuge Evap Nitrogen Evaporation (Dry at 35°C) Centrifuge->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS UHPLC-MS/MS Analysis Recon->LCMS

Workflow for extracting 4-Dehydroxy-2-hydroxy Olsalazine from biological matrices via LLE.

Quantitative Data & Validation Metrics

The extraction methodologies described yield highly reproducible results that conform to bioanalytical and pharmacopeial validation guidelines. Below is a summary of expected quantitative data based on validated LC-MS/MS and HPLC-UV methods for Olsalazine and its related impurities[5],[3],[4].

Validation ParameterProtocol A: API Impurity Profiling (HPLC-UV)Protocol B: Bio-Matrix Extraction (LC-MS/MS)
Linearity Range 20 – 125 µg/mL0.10 – 12.0 ng/mL
Correlation Coefficient ( r2 ) > 0.999> 0.995
Lower Limit of Quantitation (LLOQ) ~1.0 ng (on-column)0.10 ng/mL
Absolute Extraction Recovery 99.7% – 100.5%82.0% – 95.0%
Intra-day Precision (%CV) < 1.0%0.6% – 2.9%
Inter-day Precision (%CV) < 1.5%1.3% – 3.8%
Matrix Effect N/A (Bulk Drug)Minimal (Compensated by IS)

References

  • Pharmaffiliates. "CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B". 1

  • Veeprho. "Olsalazine Impurities and Related Compound". 2

  • PubMed (NIH). "Determination of Mesalazine, a Low Bioavailability Olsalazine Metabolite in Human Plasma by UHPLC-MS/MS: Application to a Pharmacokinetic Study". 5

  • ResearchGate. "Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS". 6

  • BenchChem. "Application Notes and Protocols for the Analysis of Olsalazine and its Metabolites". 3

  • IngentaConnect. "Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC". 4

Sources

Application

Application Note: In Vitro Cell Culture Assay Protocols for 4-Dehydroxy-2-hydroxy Olsalazine

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scientific Rationale & Mechanistic Grounding 4-Dehydroxy-2-hydroxy Olsalazine (CAS No. 752...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Scientific Rationale & Mechanistic Grounding

4-Dehydroxy-2-hydroxy Olsalazine (CAS No. 752188-68-4), officially designated as Olsalazine Sodium Impurity B, is a critical structural analog and synthetic byproduct of the anti-inflammatory prodrug Olsalazine (). While the parent compound is widely utilized in the management of ulcerative colitis, the presence of structural impurities necessitates rigorous in vitro profiling. Understanding the behavior of this specific derivative is vital for pharmaceutical quality control, toxicity profiling, and evaluating off-target receptor interactions.

As an application scientist, a common pitfall I observe in the evaluation of azo-prodrugs is the failure to account for microbiome-dependent activation. Like its parent compound, 4-Dehydroxy-2-hydroxy Olsalazine features an azo bond that requires enzymatic cleavage by colonic bacterial azoreductases to release its active aminosalicylate monomers (). Standard mammalian cell cultures (e.g., Caco-2, HT-29) lack this specific enzymatic machinery. Therefore, evaluating this compound in vitro requires a chemical surrogate—such as sodium hydrosulfite—to artificially reduce the azo bond, accurately mimicking the colonic microenvironment ().

Once cleaved, the active metabolites modulate PPAR-γ and inhibit the IKK/NF-κB signaling cascade, suppressing the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.

Pathway Olsalazine 4-Dehydroxy-2-hydroxy Olsalazine AzoReductase Azo-Reductase Mimic (Sodium Hydrosulfite) Olsalazine->AzoReductase Cleavage Metabolites Active Salicylate Metabolites AzoReductase->Metabolites PPARg PPAR-γ Activation Metabolites->PPARg NFkB NF-κB Inhibition Metabolites->NFkB IKK Blockade PPARg->NFkB Cross-talk Cytokines ↓ TNF-α, IL-1β NFkB->Cytokines Repression

Colonic activation and anti-inflammatory signaling pathway of Olsalazine derivatives.

Quantitative Data & Physicochemical Profile

Before initiating cell culture workflows, it is imperative to establish the compound's solubility limits and baseline analytical metrics to prevent precipitation during media formulation.

Parameter4-Dehydroxy-2-hydroxy OlsalazineOlsalazine (Reference)Analytical Method
CAS Number 752188-68-46054-98-4N/A
Molecular Weight 302.24 g/mol 346.20 g/mol (Sodium)Mass Spectrometry
Max Solubility (DMSO) ~20.0 mg/mL (57.8 mM)20.0 mg/mLVisual / Spectrophotometry
Max Solubility (Water) Poor (Requires pH adjustment)50.0 mg/mLVisual / Spectrophotometry
Detection Wavelength 360 nm (Intact) / 335 nm (Reduced)360 nm / 335 nmHPLC-UV

Data synthesized from established aminosalicylate profiles and analytical standards (; ).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are hardwired into the workflow to automatically flag false positives (e.g., barrier failure or cytotoxicity) before downstream data analysis occurs.

Validation Start Initiate Assay TEER TEER > 200 Ω·cm²? Start->TEER Viability Viability > 90%? TEER->Viability Yes Discard1 Discard Data (Barrier Failure) TEER->Discard1 No Proceed Quantify Cytokines Viability->Proceed Yes Discard2 Discard Data (Cytotoxicity) Viability->Discard2 No

Logical decision tree for self-validating the in vitro efficacy assay.

Protocol A: In Vitro Azo-Reduction and Epithelial Permeability

Objective: To simulate colonic azo-bond cleavage and measure the transepithelial permeability of the resulting metabolites. Causality: Caco-2 cells are cultured on Transwell inserts to form a polarized monolayer, mimicking the intestinal barrier. Because systemic absorption of intact olsalazine is naturally <1%, this assay verifies if the impurity shares this localized pharmacokinetic profile.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow for full differentiation.

  • Validation Checkpoint 1 (Barrier Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Compound Preparation: Dissolve 4-Dehydroxy-2-hydroxy Olsalazine in DMSO to a 10 mM stock. Dilute in HBSS buffer (pH 7.4) to a final working concentration of 100 µM (Final DMSO < 0.5%).

  • Chemical Reduction: To the apical compartment, add sodium hydrosulfite (1 mM) simultaneously with the compound to mimic colonic azoreductase activity.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Collect 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quantification: Analyze basolateral samples via HPLC-UV (Flow rate: 1.0 mL/min; Detection: 335 nm for reduced metabolites).

Protocol B: Macrophage-Mediated Anti-Inflammatory Efficacy Assay

Objective: To quantify the downstream inhibition of NF-κB-mediated cytokine release by the reduced impurity. Causality: RAW 264.7 macrophages are utilized because they robustly express TLR4 receptors, providing a highly responsive, standardized model for LPS-induced TNF-α production.

Workflow Seed Cell Seeding (RAW 264.7) Treat Compound Pre-treatment Seed->Treat Stimulate LPS Stimulation Treat->Stimulate Harvest Supernatant Harvesting Stimulate->Harvest Assay ELISA Quantification Harvest->Assay

Step-by-step experimental workflow for the macrophage-mediated anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Pre-reduce 4-Dehydroxy-2-hydroxy Olsalazine using sodium hydrosulfite (as optimized in Protocol A). Treat the cells with the reduced mixture at varying concentrations (10 µM, 50 µM, 100 µM, 500 µM) for 2 hours.

  • Validation Checkpoint 2 (Cytotoxicity): Run a parallel plate with the exact treatments and perform an MTT or CellTiter-Glo assay. If cell viability drops below 90%, discard the corresponding efficacy data to rule out toxicity-driven cytokine reduction.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvest & Assay: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Collect the supernatant and quantify TNF-α and IL-1β using a sandwich ELISA kit per the manufacturer's instructions.

References

  • Pharmaffiliates. "Olsalazine Sodium - Impurity B (CAS 752188-68-4)". Pharmaffiliates Reference Standards. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "DIPENTUM® (olsalazine sodium capsules) Prescribing Information". FDA Drug Labels. URL:[Link]

  • PubMed Central (PMC). "An olsalazine nanoneedle-embedded inulin hydrogel reshapes intestinal homeostasis in inflammatory bowel disease". Bioactive Materials. URL:[Link]

Method

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 4-Dehydroxy-2-hydroxy Olsalazine in Murine Models

Introduction & Pharmacological Rationale In the development and quality control of colon-targeted anti-inflammatory therapeutics, rigorous impurity profiling is a non-negotiable regulatory requirement. 4-Dehydroxy-2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In the development and quality control of colon-targeted anti-inflammatory therapeutics, rigorous impurity profiling is a non-negotiable regulatory requirement. 4-Dehydroxy-2-hydroxy Olsalazine (European Pharmacopoeia Impurity B; CAS: 752188-68-4) is a process-related asymmetric impurity of the active pharmaceutical ingredient (API) olsalazine sodium [5].

Olsalazine is a symmetric prodrug consisting of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. It is specifically designed to bypass upper gastrointestinal absorption, relying entirely on colonic bacterial azoreductases for cleavage and the subsequent localized release of the active anti-inflammatory moiety [1]. Because Impurity B lacks one hydroxyl group compared to the parent molecule, its altered electronic distribution can significantly impact the kinetics of microbial azo-cleavage.

Evaluating this specific compound in murine models serves two critical purposes:

  • Toxicity Qualification: Ensuring the impurity does not exhibit disproportionate systemic toxicity, aligning with ICH Q3A/Q3B guidelines for process-related impurities [5].

  • Efficacy & Safety Profiling: Determining if the asymmetric structure alters the therapeutic release of 5-ASA or exacerbates known side effects. A known pharmacological artifact of olsalazine in rodents is the induction of secretory diarrhea via the direct inhibition of (Na+ + K+)-ATPase pumps in the intestinal epithelium [4]. Researchers must determine if Impurity B retains this off-target effect.

Experimental Workflows & Methodologies

To establish a self-validating experimental system, researchers must evaluate the impurity against the parent API (Olsalazine Sodium) and a vehicle control. The most robust and translatable model for this evaluation is the Dextran Sulfate Sodium (DSS)-induced acute colitis model.

Formulation and Dosing Strategy

Olsalazine and its derivatives can exhibit variable aqueous solubility. While the sodium salt of the parent drug is highly water-soluble, free acid impurities and des-hydroxy variants often require specialized suspension vehicles to ensure accurate dosing.

  • Vehicle Selection: Polyethylene Glycol 400 (PEG400) or 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 ensures uniform suspension and consistent gastric delivery via oral gavage (PO) [2].

  • Dosing Causality: A dose of 50 mg/kg/day PO has been empirically validated to provide therapeutic efficacy in murine colitis models without inducing severe systemic toxicity [2, 3]. For impurity qualification, a dose-escalation arm (e.g., up to 250 mg/kg) is recommended to establish the Maximum Tolerated Dose (MTD) and evaluate acute toxicity.

Step-by-Step Protocol: DSS-Induced Colitis & Dosing

Phase I: Preparation and Disease Induction

  • Acclimation: House male C57BL/6 or BALB/c mice (8-10 weeks old) in a specific pathogen-free (SPF) controlled environment for 7 days prior to the study.

  • DSS Administration: On Day 1, replace standard drinking water with a 1.5% to 2.0% (w/v) DSS solution (molecular weight 36,000–50,000 Da). Provide ad libitum for 7 days to induce epithelial injury and inflammation.

  • Control Group: Maintain a naive cohort on standard ultra-pure drinking water to serve as the baseline health control.

Phase II: Therapeutic Dosing 4. Formulation: Suspend 4-Dehydroxy-2-hydroxy Olsalazine in PEG400 to achieve a final concentration of 5 mg/mL (yielding a 50 mg/kg dose at a standard 10 mL/kg administration volume). 5. Administration: Beginning on Day 4 (the typical onset of clinical symptoms), administer the test article, parent API, or vehicle once daily via oral gavage using a 20-gauge bulb-tipped gastric needle. 6. Monitoring: Record body weight, stool consistency, and occult blood daily to calculate the Disease Activity Index (DAI). Crucial Insight: Differentiate between DSS-induced bloody diarrhea (inflammatory) and compound-induced watery diarrhea (secretory).

Phase III: Endpoint Analysis 7. Euthanasia: On Day 10, euthanize mice via CO₂ asphyxiation followed by cervical dislocation. 8. Tissue Harvest: Excise the colon from the caecum to the anus. Measure colon length immediately; colon shortening is a highly reliable surrogate marker for tissue fibrosis and acute inflammation. 9. Biochemical Assays: Homogenize distal colon segments to quantify Myeloperoxidase (MPO) activity. MPO serves as a direct biomarker for the extent of tissue infiltration by inflammatory neutrophils [2].

Quantitative Data & Scoring Matrices

Table 1: Recommended Dosing and Formulation Matrix

Study GroupTest ArticleDose (mg/kg)VehicleRoute & FrequencyPrimary Objective
Naive Control None0PEG400PO, DailyBaseline health establishment
Disease Control None (DSS only)0PEG400PO, DailyMaximum disease severity
Positive Control Olsalazine Sodium50PEG400PO, DailyParent API therapeutic benchmark
Test Low-Dose Impurity B50PEG400PO, DailyComparative efficacy & 5-ASA release
Test High-Dose Impurity B250PEG400PO, DailyICH toxicity & safety qualification

Table 2: Disease Activity Index (DAI) Scoring Criteria

ScoreWeight Loss (%)Stool ConsistencyOccult Blood / Bleeding
0 < 1%Normal, well-formedNegative (Hemoccult)
1 1% - 5%Soft, loosely formedTrace positive
2 5% - 10%Very soft, unformedWeak positive
3 10% - 15%Mild diarrheaGross bleeding
4 > 15%Severe watery diarrheaProfuse gross bleeding

Visualizations

Pathway PO Oral Administration (4-Dehydroxy-2-hydroxy Olsalazine) GI Upper GI Tract (Minimal Systemic Absorption) PO->GI Transit Colon Colonic Microbiota (Azoreductase Cleavage) GI->Colon Intact Delivery (>95%) Metabolites 5-ASA + Modified Salicylate (Active Moieties) Colon->Metabolites Enzymatic Reduction Effect Target Engagement (NF-κB Inhibition & Fluid Secretion) Metabolites->Effect Local Mucosal Action

Figure 1: Pharmacokinetic transit and colonic biotransformation pathway of olsalazine derivatives.

Workflow Acclimation Days -7 to 0: Acclimation DSS Days 1-7: 2% DSS in Drinking Water Acclimation->DSS Dosing Days 4-10: Daily PO Dosing (Test Article vs. Vehicle) DSS->Dosing Disease Induction Monitor Daily: Body Weight, DAI Score, Stool Consistency Dosing->Monitor Concurrent Endpoint Day 10: Euthanasia, Colon Length, MPO Assay Monitor->Endpoint Final Analysis

Figure 2: Step-by-step experimental workflow for the DSS-induced acute colitis murine model.

References

  • Maines, L.W., et al. "Suppression of Ulcerative Colitis in Mice by Orally-Available Inhibitors of Sphingosine Kinase." PMC. URL: [Link]

  • "The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice." SciELO. URL: [Link]

  • Chavan, J., et al. "Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium." Thieme Connect. URL: [Link]

Technical Notes & Optimization

Troubleshooting

4-Dehydroxy-2-hydroxy Olsalazine stability issues in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Dehydroxy-2-hydroxy Olsalazine in Aqueous Solutions Introduction Welcome to the technical support center for 4-Dehydroxy-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Dehydroxy-2-hydroxy Olsalazine in Aqueous Solutions

Introduction

Welcome to the technical support center for 4-Dehydroxy-2-hydroxy Olsalazine. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are working with this compound. 4-Dehydroxy-2-hydroxy Olsalazine is recognized as an impurity of Olsalazine sodium salt, a prodrug used in the treatment of inflammatory bowel diseases[1][2][3]. Olsalazine itself is a dimer of mesalamine (5-aminosalicylic acid or 5-ASA), which is the active anti-inflammatory agent[4][5].

Given that there is limited publicly available data specifically on the stability of 4-Dehydroxy-2-hydroxy Olsalazine, this guide synthesizes information on the known stability of the parent compound, Olsalazine, and related chemical structures to provide a comprehensive resource for anticipating and troubleshooting stability issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 4-Dehydroxy-2-hydroxy Olsalazine?

4-Dehydroxy-2-hydroxy Olsalazine is a known impurity of Olsalazine[1]. Olsalazine is a prodrug that consists of two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond[6]. In the colon, this azo bond is cleaved by bacterial azoreductases to release the two 5-ASA molecules, which then exert a local anti-inflammatory effect[4][7]. The chemical structure of 4-Dehydroxy-2-hydroxy Olsalazine, as its name suggests, is a variation of the Olsalazine molecule.

Q2: What are the primary stability concerns for 4-Dehydroxy-2-hydroxy Olsalazine in aqueous solutions?

Based on the structure of the parent compound, Olsalazine, the primary stability concerns for 4-Dehydroxy-2-hydroxy Olsalazine in aqueous solutions are likely related to the integrity of the azo bond and the stability of the salicylate moieties. Potential degradation pathways include:

  • Azo Bond Cleavage: The azo bond (-N=N-) is the most reactive part of the molecule. While its cleavage in the body is an enzymatic process, it can also be susceptible to chemical reduction or oxidation in solution, leading to the formation of aminophenol derivatives.

  • Oxidation: The phenolic hydroxyl groups on the salicylate rings are susceptible to oxidation, which can be accelerated by factors such as pH, light, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Photodegradation: Azo compounds are often sensitive to light, which can promote the cleavage of the azo bond or other photochemical reactions.

  • Hydrolysis: While generally less reactive than esters, the salicylate structure could be susceptible to hydrolysis under extreme pH and temperature conditions.

The FDA-approved labeling for Olsalazine (DIPENTUM®) states that it has "acceptable stability under acidic or basic conditions," which suggests a degree of robustness[5][8]. However, this may not directly translate to its impurities under all experimental conditions.

Q3: What factors can influence the stability of 4-Dehydroxy-2-hydroxy Olsalazine in aqueous solutions?

Several factors can impact the stability of this compound in aqueous media:

  • pH: The pH of the solution can significantly influence the rate of oxidation and hydrolysis. For Olsalazine, stability has been evaluated in phosphate buffers across a pH range of 4.0 to 9.0[9].

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage, freezing at -20°C is often recommended for related compounds like 5-ASA in biological matrices[9].

  • Light: Exposure to UV or even ambient light can lead to photodegradation. It is advisable to protect solutions from light.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the phenolic hydroxyl groups.

  • Presence of Metal Ions: Metal ions can catalyze oxidative reactions. Using high-purity water and chelating agents like EDTA can help mitigate this.

Q4: How should I prepare and store aqueous solutions of 4-Dehydroxy-2-hydroxy Olsalazine?

For optimal stability, the following is recommended:

  • Solvent Selection: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) for preparing solutions. While Olsalazine sodium is soluble in water, it is practically insoluble in ethanol, chloroform, and ether[5].

  • pH Control: Prepare solutions in a buffered system, ideally within a pH range where the compound is most stable. A preliminary pH stability study is recommended.

  • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Temperature Control: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.

  • Use of Antioxidants: In some cases, the addition of antioxidants may be considered to prevent oxidative degradation, but their compatibility with the intended experiments must be verified.

Q5: What analytical methods are suitable for monitoring the stability of 4-Dehydroxy-2-hydroxy Olsalazine?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for stability studies.

  • HPLC-UV: A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradants. The stability can be monitored by measuring the decrease in the peak area of the parent compound over time.

  • LC-MS/MS: This method provides higher sensitivity and specificity and can be used to identify and quantify the degradation products.

  • UV-Vis Spectrophotometry: While less specific than chromatography, UV-Vis spectrophotometry can be a simple and rapid method for preliminary stability assessments, particularly if the degradation products have different absorption spectra from the parent compound[10][11][12]. For instance, Olsalazine sodium in 0.1N NaOH exhibits a yellowish-orange color with an absorption maximum at 465 nm[11][12].

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of my 4-Dehydroxy-2-hydroxy Olsalazine standard in solution.
Potential Cause Troubleshooting Action
pH-mediated degradation Verify the pH of your solution. Conduct a simple study by preparing the solution in different buffers (e.g., pH 4, 7, 9) to determine the optimal pH for stability.
Oxidative degradation Prepare your solutions using deoxygenated solvents. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your solutions from light at all times by using amber vials or covering the containers with aluminum foil.
Temperature effects Ensure your solutions are stored at the appropriate temperature. Avoid leaving solutions at room temperature for extended periods.
Problem: I am observing the appearance of new peaks in my chromatogram over time.

This is a strong indication of degradation.

  • Action: Use LC-MS/MS to identify the mass of the new peaks. This can help in elucidating the structure of the degradation products and understanding the degradation pathway. Compare the retention times and mass spectra with those of potential known degradants if standards are available.

Problem: The color of my aqueous solution is changing over time.

A color change often indicates the formation of degradation products, likely due to oxidation of the phenolic groups or changes to the azo-linked chromophore.

  • Action: Immediately analyze the solution by HPLC-UV/Vis or LC-MS to correlate the color change with the appearance of new chemical species. Protect the solution from light and oxygen to see if the color change is mitigated.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Accurately weigh the desired amount of 4-Dehydroxy-2-hydroxy Olsalazine powder.

  • Use a suitable solvent for dissolution. For the sodium salt form, high-purity water is a good starting point. For the free acid, a small amount of a suitable base (like NaOH) may be needed to aid dissolution in aqueous media[10].

  • To minimize oxidation, use a solvent that has been deoxygenated by sparging with an inert gas (e.g., nitrogen) for 15-20 minutes.

  • Prepare the solution in a volumetric flask protected from light (e.g., an amber flask or one wrapped in foil).

  • If necessary, adjust the pH with a suitable buffer.

  • Once dissolved, filter the solution through a 0.22 µm filter to remove any particulates.

  • Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

Protocol for a Preliminary Stability Study
  • Prepare a solution of 4-Dehydroxy-2-hydroxy Olsalazine at a known concentration in the desired aqueous medium.

  • Divide the solution into several aliquots in amber vials.

  • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C; exposed to light vs. protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), remove an aliquot from each storage condition.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining parent compound.

  • Plot the concentration of 4-Dehydroxy-2-hydroxy Olsalazine as a function of time for each condition to determine the degradation rate.

Visualizations

Potential Degradation Pathway

G cluster_degradation Degradation Pathways parent 4-Dehydroxy-2-hydroxy Olsalazine oxidation Oxidized Products (e.g., Quinones) parent->oxidation O2, light, metal ions reduction Azo Bond Cleavage Products (Aminophenols) parent->reduction Reducing agents photolysis Photodegradation Products parent->photolysis UV/Vis Light G start Instability Observed (e.g., concentration decrease, new peaks) check_light Is the solution protected from light? start->check_light protect_light Use amber vials or wrap in foil. check_light->protect_light No check_oxygen Was the solvent deoxygenated? check_light->check_oxygen Yes protect_light->check_oxygen deoxygenate Sparge solvent with N2 or Ar. check_oxygen->deoxygenate No check_ph Is the pH controlled? check_oxygen->check_ph Yes deoxygenate->check_ph buffer Use a buffered solution at optimal pH. check_ph->buffer No check_temp Is storage temperature appropriate? check_ph->check_temp Yes buffer->check_temp store_cold Store at 4°C (short-term) or -20°C/-80°C (long-term). check_temp->store_cold No end Stability Improved check_temp->end Yes store_cold->end

Caption: A workflow for troubleshooting stability issues of 4-Dehydroxy-2-hydroxy Olsalazine.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium?. Retrieved from [Link]

  • Truelove, S. C. (1988). Evolution of olsalazine. Scandinavian Journal of Gastroenterology. Supplement, 148, 3–6.
  • accessdata.fda.gov. (n.d.). DIPENTUM® (olsalazine sodium capsules). Retrieved from [Link]

  • Drugs.com. (n.d.). Dipentum (olsalazine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Crouwel, F., van der Woude, C. J., & Hartmans, R. (2020). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's & Colitis, 14(Supplement_2), S309–S315.
  • accessdata.fda.gov. (n.d.). DIPENTUM® (olsalazine sodium capsules). Retrieved from [Link]

  • Atnahs Pharma UK Limited. (2015, March 13). PRODUCT MONOGRAPH DIPENTUM ® (olsalazine sodium) 250 mg Capsules. Retrieved from [Link]

  • Request PDF. (n.d.). Spectrophotometric methods for determination of olsalazine sodium. Retrieved from [Link]

  • Al-Dhobaib, M. S., & El-Badry, M. (2021). Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine. RSC Advances, 11(26), 15939–15946.
  • van Hogezand, R. A., van Schaik, A., van Hees, P. A., & van Tongeren, J. H. (1988). Stability of disodium azodisalicylate (olsalazine) and metabolites in urine and faeces stored at different temperatures. European Journal of Drug Metabolism and Pharmacokinetics, 13(4), 261–265.
  • International Journal of Pharmacy and Technology. (2016).
  • Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. Retrieved from [Link]

  • RJPT. (n.d.). Spectrophotometric Methods for Determination of Olsalazine Sodium. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Clinivex. (n.d.). CAS 752188-68-4 | 4-Dehydroxy-2-hydroxy Olsalazine Supplier. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). Olsalazine Sodium Oral Capsule. Retrieved from [Link]

  • Fardy, J. M., & Lloyd, D. M. (1995). Use of old and new oral 5-aminosalicylic acid formulations in inflammatory bowel disease. Cleveland Clinic Journal of Medicine, 62(5), 317–323.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Olsalazine Impurity Analysis

Welcome to the technical support guide for the chromatographic analysis of Olsalazine and its related substances, with a specific focus on optimizing the mobile phase for the challenging impurity, 4-Dehydroxy-2-hydroxy O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of Olsalazine and its related substances, with a specific focus on optimizing the mobile phase for the challenging impurity, 4-Dehydroxy-2-hydroxy Olsalazine. This document is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and refine their HPLC methods effectively.

The separation of Olsalazine from its impurities, such as 4-Dehydroxy-2-hydroxy Olsalazine, presents a common analytical challenge.[1] This impurity, being a polar and ionizable molecule, often suffers from poor retention, inadequate peak shape, and co-elution with other components in standard reversed-phase liquid chromatography (RP-HPLC).[2][3] This guide provides a structured, question-and-answer approach to overcome these issues by systematically optimizing the mobile phase.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and offers logical, step-by-step solutions.

Q1: My peak for 4-Dehydroxy-2-hydroxy Olsalazine is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for polar, ionizable compounds like 4-Dehydroxy-2-hydroxy Olsalazine in RP-HPLC is a frequent issue.[4] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. The presence of both acidic (carboxylic acid) and phenolic hydroxyl groups on the molecule makes it susceptible to these interactions.[5]

Causality: At a mid-range pH, the carboxylic acid and phenolic groups can be partially or fully ionized. These charged species can interact with ionized residual silanols (Si-O⁻) on the column packing, leading to mixed-mode retention mechanisms and resulting in a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective way to mitigate tailing for ionizable compounds is to control their ionization state.[6][7]

    • Action: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of the analyte's carboxylic acid groups. A pH in the range of 2.5 to 3.5 is typically effective.

    • Mechanism: At this low pH, the carboxylic acid is protonated (non-ionized), making the molecule less polar and minimizing its interaction with silanols. This promotes a single, predictable retention mechanism, leading to a sharper, more symmetrical peak.[6]

    • Recommended Modifiers: Use 0.1% formic acid or phosphoric acid to adjust the pH. Ensure your column is stable at low pH.[8][9]

  • Increase Buffer Concentration: A buffer is crucial for maintaining a stable pH across the column, especially when the sample is dissolved in a different solvent.

    • Action: If you are already using a buffer, try increasing its concentration. A concentration of 20-50 mM is generally robust.[4]

    • Mechanism: Insufficient buffer capacity can lead to pH shifts at the point of injection and within the column, causing peak distortion.[10] A higher buffer concentration resists these changes more effectively.

  • Consider an Alternative Column: If pH optimization does not fully resolve the issue, the column itself may be the problem.

    • Action: Switch to a column with high-purity silica and robust end-capping. These columns have a lower concentration of accessible silanol groups. Alternatively, a polar-embedded or "aqua" type C18 column can provide a different selectivity and improved peak shape for polar analytes.

Below is a workflow to guide your troubleshooting process for peak tailing.

G cluster_0 Troubleshooting Workflow: Peak Tailing start Identify Peak Tailing (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer ACTION: Increase Buffer Concentration check_buffer->increase_buffer No check_column Consider Column Effects check_buffer->check_column Yes increase_buffer->check_column change_column ACTION: Switch to High-Purity End-Capped or Polar-Embedded Column check_column->change_column end_node Symmetrical Peak Achieved change_column->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: I am struggling to resolve 4-Dehydroxy-2-hydroxy Olsalazine from the parent Olsalazine peak. How can I improve the resolution?

A2: Achieving adequate resolution between a parent drug and its closely related impurities is a common goal in method development.[11] Selectivity (α) is the most critical factor to adjust for improving resolution.

Causality: Olsalazine and its impurity are structurally similar. Your current mobile phase may not be interacting with the subtle chemical differences between the molecules (one less hydroxyl group) sufficiently to allow for a differential retention time.

Optimization Strategies:

  • Adjust Organic Modifier Percentage: This is the simplest way to alter retention and can sometimes improve resolution.[9]

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

    • Mechanism: Reducing the mobile phase strength increases the retention time of all analytes.[12] This longer interaction time with the stationary phase can magnify small differences in hydrophobicity, leading to better separation.

  • Change the Organic Modifier Type: Acetonitrile and methanol have different solvent properties and can offer significantly different selectivity.[12]

    • Action: If you are using acetonitrile, prepare a mobile phase with methanol at a concentration that gives similar retention for the main peak, and vice-versa.

    • Mechanism: Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic and has a stronger dipole moment. This difference in interaction can change the elution order or increase the separation between analytes.

  • Fine-Tune the Mobile Phase pH: As both Olsalazine and its impurity are ionizable, pH is a powerful tool to manipulate selectivity.[13]

    • Action: Perform a pH screening study, for example, at pH 2.5, 3.0, 3.5, and 7.0 (using an appropriate buffer for each range).

    • Mechanism: The two molecules may have slightly different pKa values. By adjusting the pH, you can alter the charge state of one molecule more than the other, leading to a significant change in their relative retention times.[7]

Parameter ChangeEffect on Retention TimeEffect on ResolutionPrimary Mechanism
Decrease % Organic IncreasesMay IncreaseIncreases analyte interaction with the stationary phase.[9][12]
Switch ACN to MeOH Varies (often increases)Can Increase or DecreaseChanges selectivity through different solvent-analyte interactions.[12]
Fine-Tune pH VariesCan Significantly IncreaseAlters the ionization state of analytes, impacting their hydrophobicity and relative retention.[6][13]
Add Ion-Pair Reagent IncreasesCan IncreaseForms a neutral complex with ionized analytes, increasing retention on a C18 column.[8][14]
Caption: Impact of Mobile Phase Parameter Adjustments on Chromatography.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for separating Olsalazine and 4-Dehydroxy-2-hydroxy Olsalazine?

A: A robust starting point for a reversed-phase separation of these compounds would be a buffered acidic mobile phase.

  • Aqueous Component: 25 mM Potassium Phosphate buffer, with pH adjusted to 3.0 with phosphoric acid.

  • Organic Component: Acetonitrile.

  • Initial Conditions: Start with a gradient elution from 10% to 50% acetonitrile over 20 minutes. This will help elute the polar impurity with good retention and then elute the more hydrophobic parent compound in a reasonable time.

Q: When should I consider using an ion-pairing reagent?

A: Consider ion-pairing chromatography if you cannot achieve adequate retention or resolution for the highly polar 4-Dehydroxy-2-hydroxy Olsalazine using standard ion-suppression techniques (low pH).[2]

  • Scenario: If the impurity elutes at or very near the solvent front (k' < 1) even with a low percentage of organic modifier.

  • How it Works: An ion-pairing reagent, such as tetraethylammonium hydroxide, is added to a neutral pH mobile phase.[8][14] It forms an ion pair with the negatively charged analyte (at neutral pH, the carboxylic acids will be deprotonated). This complex is more hydrophobic and will be retained more strongly on a C18 column.

  • Caution: Ion-pairing reagents can be difficult to remove from columns and are often not compatible with mass spectrometry (MS) detection.

Q: What is the correct procedure for preparing a buffered mobile phase?

A: Proper and consistent mobile phase preparation is critical for reproducible results.

Experimental Protocol: Preparation of 1L of 25mM Phosphate Buffer/Acetonitrile (70:30 v/v) at pH 3.0

  • Prepare Aqueous Buffer:

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 25mM solution in 1L of HPLC-grade water (approx. 3.40 g).

    • Dissolve the salt completely in about 900 mL of water.

    • Place a calibrated pH probe in the solution and slowly add phosphoric acid dropwise while stirring until the pH is exactly 3.0.

    • Transfer the solution to a 1L volumetric flask and add water to the mark. This is your 100% aqueous buffer stock.

  • Mix Mobile Phase:

    • Measure 700 mL of the prepared aqueous buffer using a graduated cylinder and pour it into a clean 1L solvent bottle.

    • Measure 300 mL of HPLC-grade acetonitrile in a separate graduated cylinder and add it to the solvent bottle.

    • Crucial Step: Always measure the aqueous and organic components separately before mixing. Do not adjust the pH after adding the organic solvent, as this will give a false reading.[15]

  • Degas the Mobile Phase:

    • Cap the bottle and swirl gently to mix.

    • Degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

The logical relationship between method goals and adjustable parameters is visualized below.

G cluster_1 Mobile Phase Optimization Logic goal1 Improve Resolution goal2 Improve Peak Shape goal3 Increase Retention param1 Adjust pH param1->goal1 param1->goal2 param2 Change Organic Modifier (% or Type) param2->goal1 param2->goal3 param3 Adjust Buffer Concentration param3->goal2 param4 Add Ion-Pair Reagent param4->goal1 param4->goal3

Caption: Interplay of adjustable parameters and chromatographic goals.

References

  • Zhang, M., Han, J., & Huang, Z. (2001). Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. Journal of Pharmaceutical Analysis, 22(4). Retrieved from [Link]

  • Allmpus. (n.d.). Olsalazine EP Impurity B and 4-Dehydroxy 2-Hydroxy Olsalazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • HPLC GURU. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. Retrieved from [Link]

  • Al-Dhhan, Z. T., Al-Masoudi, W. A., & Al-Bayati, Y. K. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). International journal of health sciences, 6(S2), 10471–10479. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Spasovska, A., Zendelovska, D., & Stefkov, G. (2019). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 65(1), 3-11. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Al-Dhhan, Z. T., Al-Masoudi, W. A., & Al-Bayati, Y. K. (2021). CHROMATOGRAPHIC SPECTROPHOTOMETRIC DETERMINATION USING REVERSE PHASE HPLC TECHNIQUE FOR MESALAZINE OR MESALAMINE (MESA). Annals of the Romanian Society for Cell Biology, 25(6), 13346-13359. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Jain, R., Singhai, A. K., & Shrivastava, A. (2010). Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmacy and Technology, 3(3), 819-821. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Dehydroxy-2-hydroxy Olsalazine Storage &amp; Troubleshooting

Compound Overview & Critical Handling Directives 4-Dehydroxy-2-hydroxy Olsalazine (Olsalazine EP Impurity B; CAS No. 752188-68-4) is a critical reference standard and process impurity associated with the anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Overview & Critical Handling Directives

4-Dehydroxy-2-hydroxy Olsalazine (Olsalazine EP Impurity B; CAS No. 752188-68-4) is a critical reference standard and process impurity associated with the anti-inflammatory drug Olsalazine sodium 1[1]. Structurally characterized as 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid, it contains a highly reactive diazenyl (azo) bond linking two phenolic rings 2[2]. Due to its structural similarity to the parent drug, it is highly susceptible to azo-cleavage, photolysis, and oxidation, requiring stringent storage protocols to maintain analytical integrity.

Frequently Asked Questions (FAQs): Storage & Stability Mechanisms

Q: Why does my 4-Dehydroxy-2-hydroxy Olsalazine standard degrade rapidly when prepared in aqueous buffers? A: The degradation is driven by the electron-rich nature of the phenolic rings adjacent to the azo bond. In aqueous environments, especially under aerobic conditions, the compound is vulnerable to oxidative degradation, forming quinone intermediates 3[3]. Furthermore, exposure to ambient light induces photolytic cleavage of the azo bond, yielding 5-aminosalicylic acid (5-ASA) and related derivatives 4[4]. To prevent this, solutions must be prepared in degassed solvents and stored in amber vials.

Q: What are the validated long-term storage conditions for the solid standard? A: For maximum recovery and stability, the solid powder must be stored at 2-8°C or -20°C in a sealed container under an inert atmosphere (e.g., Argon or Nitrogen) 5[5]. This prevents both oxidative and hydrolytic degradation over time.

Q: I am using this compound as an internal standard in biological matrices (e.g., fecal or plasma samples). Why is my recovery so low? A: Biological matrices, particularly fecal matter and gut microbiota extracts, express abundant flavin-dependent azoreductase (AzoR) enzymes. These enzymes catalyze the NADH-driven reductive cleavage of the diazenyl bond into 5-ASA 6[6]. To stabilize the compound in biological samples, immediately freeze the samples at -20°C or add an enzymatic inhibitor/preservative (such as HgCl₂) prior to extraction 7[7].

DegradationPathways A 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) B Photolysis (UV/Vis Light) A->B Light Exposure C Enzymatic Reduction (Azoreductase / NADH) A->C Biological Matrix D Oxidation (ROS / H2O2) A->D Aerobic/Aqueous E Azo Bond Cleavage (5-ASA & Derivatives) B->E C->E F Phenolic Ring Oxidation (Quinone Intermediates) D->F

Mechanistic degradation pathways of 4-Dehydroxy-2-hydroxy Olsalazine under environmental stress.

Quantitative Stability Data

Table 1: Stability Profile of 4-Dehydroxy-2-hydroxy Olsalazine under Various Storage Conditions

Storage ConditionMatrix / SolventTimeframeDegradation (%)Primary Degradant
2-8°C, Dark Solid Powder (Inert Atm)12 Months< 1.0%None
25°C, Light Methanol/Water48 Hours> 15.0%5-ASA (Mesalazine)
-20°C, Dark Biological (Feces)7 Days< 2.0%None
25°C, Aerobic Aqueous Buffer (pH 7.4)7 Days~ 10.0%Quinone species
Troubleshooting Guide: Analytical Anomalies

Issue 1: Peak splitting or extra peaks appearing during HPLC-UV analysis.

  • Root Cause: If the new peaks elute earlier (higher polarity) and absorb strongly at 260 nm, this indicates azo bond cleavage into 5-ASA. If the peaks are broad and tailing, it indicates oxidative polymerization.

  • Resolution: Always use amber autosampler vials. Ensure the mobile phase is thoroughly degassed to remove dissolved oxygen. Do not leave standard solutions in a room-temperature autosampler for more than 12 hours.

Issue 2: Inconsistent recovery during spiked biological sample analysis.

  • Root Cause: Ongoing enzymatic azoreduction in the sample matrix before or during the extraction process.

  • Resolution: Spike samples on ice. Add a protein precipitant (e.g., cold acetonitrile) immediately to denature AzoR enzymes, or use a chemical preservative like HgCl₂ for longer-term sample queuing.

TroubleshootingTree Start HPLC Anomaly: Unexpected Peaks Q1 Peak Elution Time? Start->Q1 Early Early Elution (Higher Polarity) Q1->Early Late Late Elution / Tailing (Lower Polarity) Q1->Late Cause1 Azo Cleavage (5-ASA Formation) Early->Cause1 Cause2 Oxidation / Polymerization Late->Cause2 Fix1 Use Amber Vials & Check Matrix Cause1->Fix1 Fix2 Degas Solvents & Purge with N2 Cause2->Fix2

Diagnostic logic tree for identifying and resolving HPLC anomalies during standard storage.

Experimental Protocols

Protocol 1: Preparation of Stable Analytical Stock Solutions This protocol ensures the structural integrity of the standard by eliminating the primary catalysts of degradation: moisture, oxygen, and light.

  • Equilibration: Allow the sealed vial of solid standard to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Weighing: Weigh the required amount using a microbalance in a low-light environment.

  • Dissolution: Dissolve the powder in a degassed, LC-MS grade organic solvent (e.g., 100% Methanol or DMSO). Causality Note: Avoid purely aqueous buffers for long-term stock storage, as water facilitates hydrolysis and dissolved oxygen promotes quinone formation.

  • Aliquotting: Transfer the solution into amber glass vials with PTFE-lined caps to block UV/Vis light transmission.

  • Purging: Gently purge the headspace of each vial with Nitrogen or Argon gas for 5 seconds before sealing.

  • Storage: Store immediately at -20°C. Discard any working solutions after 48 hours of use.

Protocol 2: Forced Degradation (Stability-Indicating) Assay To ensure trustworthiness in your analytical results, your HPLC method must be a self-validating system capable of resolving the parent peak from its degradants. Run this assay to validate your method's specificity.

  • Photolytic Stress: Expose a 100 µg/mL solution of the standard in a quartz cuvette to direct UV light (254 nm) or natural sunlight equivalent for 2–4 hours. Monitor the decay of the azo absorbance band (~400 nm) and the appearance of the 5-ASA band (260 nm).

  • Oxidative Stress: Treat a 500 µg/mL solution with 5% H₂O₂ at 70°C for 2 hours under reflux. Quench the reaction with 0.1 N HCl prior to HPLC injection to halt oxidation.

  • Enzymatic Cleavage: Incubate the standard with an AzoR-active cell extract and 1 mM NADH in a phosphate buffer (pH 7.4) at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of cold acetonitrile to precipitate the proteins.

References
  • Title: Olsalazine Stability Data & Experimental Conditions. Source: Smolecule.
  • Title: An Innovative Inhibitor with a New Chemical Moiety Aimed at Biliverdin IXβ Reductase for Thrombocytopenia and Resilient against Cellular Degradation. Source: PMC (nih.gov).
  • Title: CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B. Source: Pharmaffiliates.
  • Title: Olsalazine Impurities and Related Compound. Source: Veeprho.
  • Title: Nature-Inspired Photocatalytic Azo Bond Cleavage with Red Light. Source: ACS Publications.
  • Title: Chromatographic spectrophotometric determination using reverse phase hplc technique for mesalazine or mesalamine (mesa). Source: ResearchGate.
  • Title: 85-5265-03 4-Dehydroxy-2-hydroxy Olsalazine 50mg CAS No:752188-68-4. Source: AS-1.

Sources

Optimization

troubleshooting low sensitivity in 4-Dehydroxy-2-hydroxy Olsalazine mass spectrometry

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitation of complex azo-salicylate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitation of complex azo-salicylate derivatives. 4-Dehydroxy-2-hydroxy Olsalazine (also known as Olsalazine Impurity B) presents unique analytical hurdles due to its polarity, the thermal lability of its azo bond, and its susceptibility to severe matrix ion suppression.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to restore and maximize your assay's sensitivity.

Diagnostic Workflow

SensitivityWorkflow A Low Sensitivity Detected (Olsalazine Impurity B) B 1. ESI Source Tuning (Negative Ion Mode) A->B C 2. Mobile Phase Chemistry (Volatile Buffers) B->C Optimize [M-H]- D 3. Extraction Optimization (LLE over PPT) C->D If S/N remains low E 4. Matrix Effect Validation (Post-Column Infusion) D->E Extract cleanup F 5. Derivatization (Propionylation) E->F If suppression >15%

Diagnostic workflow for resolving LC-MS/MS sensitivity degradation.

Frequently Asked Questions (FAQs)

Q1: My overall signal for 4-Dehydroxy-2-hydroxy Olsalazine is practically non-existent. What is the fundamental cause? Causality & Solution: 4-Dehydroxy-2-hydroxy Olsalazine is an azo-linked dicarboxylic acid[1]. If you are using Positive Electrospray Ionization (ESI+), the molecule resists protonation due to the strongly electron-withdrawing nature of the carboxyl groups. You must operate in Negative ESI (ESI-) mode to monitor the deprotonated precursor [M−H]− . Furthermore, if your mobile phase contains strong ion-pairing agents (like Trifluoroacetic Acid, TFA), they will aggressively suppress negative ionization by competing for droplet surface charge. Switch to a weak, volatile modifier like 0.1% Formic Acid or 10 mM Ammonium Acetate to facilitate efficient droplet desolvation and gas-phase ion release.

Q2: I have optimized my MS parameters, but my Lower Limit of Quantification (LLOQ) is still failing in biological matrices. Why? Causality & Solution: You are likely experiencing severe matrix effects (ion suppression) caused by endogenous phospholipids co-eluting with your analyte. Simple Protein Precipitation (PPT) leaves these phospholipids intact. Reversed-phase or pure cation exchange Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE), is required to yield cleaner extracts. When analyzing structurally similar olsalazine metabolites, researchers have successfully utilized LLE combined with chemical derivatization (such as propionyl anhydride) to mask polar groups, drastically enhancing volatility and ESI signal intensity[2].

Quantitative Data & Method Parameters

To establish a reliable baseline, compare your current instrument parameters against these optimized targets.

ParameterTarget ValueMechanistic Rationale
Ionization Mode ESI Negative (-)Analyte contains acidic carboxyl/phenolic groups that readily deprotonate.
Precursor Ion m/z 301.0Deprotonated molecular ion [M−H]− of C14​H10​N2​O6​ (MW: 302.24).
Mobile Phase A 0.1% Formic Acid in WaterProvides a weakly acidic environment to maintain chromatography without suppressing ESI-.
Mobile Phase B AcetonitrileLower surface tension than methanol, yielding finer ESI droplets and better desolvation.
Sample Cleanup LLE (Ethyl Acetate)Removes highly polar endogenous salts and proteins that cause ion suppression.
Target LLOQ ≤0.10 ng/mLAchievable benchmark based on validated assays for olsalazine derivatives[2].

Self-Validating Protocol: LLE and Matrix Effect Assessment

Do not assume your extraction is working; prove it. This protocol integrates Liquid-Liquid Extraction with a self-validating post-column infusion step to map exact zones of ion suppression.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 100 µL of plasma/sample into a clean 2 mL microcentrifuge tube.

  • Acidification: Add 10 µL of 1% Formic acid. Causality: Lowering the pH ensures the carboxylic acid groups of 4-Dehydroxy-2-hydroxy Olsalazine remain unionized, maximizing their partition into the organic phase.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 3 minutes to ensure complete phase mixing.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4∘C .

  • Recovery: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35∘C .

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v).

Phase 2: Self-Validating Matrix Effect Check (Post-Column Infusion)

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector positioned just before the MS source inlet.

  • Infusion: Infuse a neat standard of 4-Dehydroxy-2-hydroxy Olsalazine (100 ng/mL) at a constant rate (e.g., 10 µL/min). You should observe a steady, flat baseline signal for the m/z 301.0 transition.

  • Injection: Inject a blank matrix sample (prepared via the LLE protocol above) through the LC system.

  • Validation: Monitor the MS signal. Any dips in the steady baseline indicate co-eluting matrix suppressors. If a signal drop aligns with your analyte's retention time, your extraction is failing to remove critical suppressors, and you must adjust your chromatographic gradient or switch to a more selective SPE chemistry.

References

  • Title: CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B Source: Pharmaffiliates URL: [Link]

  • Title: Determination of Mesalazine, a Low Bioavailability Olsalazine Metabolite in Human Plasma by UHPLC-MS/MS: Application to a Pharmacokinetic Study Source: PubMed (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 4-Dehydroxy-2-hydroxy Olsalazine Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges in the bioanalysis of highly polar, azo-bonded salicylate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center.

As a Senior Application Scientist, I frequently encounter challenges in the bioanalysis of highly polar, azo-bonded salicylate derivatives. 4-Dehydroxy-2-hydroxy Olsalazine (also known as Olsalazine Impurity B, CAS: 752188-68-4) presents a unique analytical hurdle[1]. Due to its structural polarity and the presence of multiple ionizable groups, it is highly susceptible to matrix effects—specifically severe ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality of these effects and provide self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic or quality control assays.

Mechanistic Insight: The Causality of Ion Suppression

Matrix effects in Electrospray Ionization (ESI) occur when co-eluting endogenous compounds (such as glycerophospholipids, salts, or proteins from plasma) compete with the target analyte for access to the droplet surface during the desolvation process[2].

For 4-Dehydroxy-2-hydroxy Olsalazine, the azo and carboxylic acid moieties render the molecule highly polar. In reversed-phase chromatography, it tends to elute early, directly in the "suppression zone" where unretained salts and polar lipids co-elute. When these high-abundance matrix components occupy the ESI droplet surface, the analyte is forced into the droplet interior. This physical competition prevents the analyte's transition into the gas phase, resulting in a drastically suppressed MS signal and poor assay reproducibility.

Diagnostic & Mitigation Workflow

To systematically resolve these issues, follow our diagnostic decision tree. This workflow ensures that you are treating the root cause (ionization competition) rather than a symptom (poor extraction recovery).

MatrixEffectWorkflow Start Observe Signal Variance in Olsalazine Impurity B Diag Run Post-Column Infusion & Post-Extraction Spike Start->Diag Check Is Matrix Factor (MF) outside 0.85 - 1.15? Diag->Check OptPrep Optimize Sample Prep: LLE + Derivatization Check->OptPrep Yes (Suppression) OptChrom Adjust UHPLC Gradient Shift Retention Time Check->OptChrom Yes (Co-elution) UseIS Implement SIL-IS (e.g., Mesalazine-d3) Check->UseIS Yes (Internal Correction) Valid Re-evaluate MF & Validate (Self-Validating System) Check->Valid No (Acceptable) OptPrep->Valid OptChrom->Valid UseIS->Valid

Workflow for diagnosing and mitigating LC-MS/MS matrix effects in Olsalazine impurity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a 40% drop in signal when analyzing 4-Dehydroxy-2-hydroxy Olsalazine in human plasma compared to neat solvent. How do I definitively diagnose the root cause?

A1: You must decouple extraction recovery from matrix effects. We rely on the Post-Extraction Spike Method [2].

  • Causality: A low signal could mean the compound was lost during sample prep (poor recovery) or that it made it to the MS but wasn't ionized (ion suppression).

  • Action: Extract a blank plasma sample. After extraction, spike in your 4-Dehydroxy-2-hydroxy Olsalazine standard. Compare this signal to a standard prepared in neat mobile phase. If the post-extraction spike signal is significantly lower, you have definitively confirmed ion suppression[2].

Q2: Simple protein precipitation (PPT) with acetonitrile is failing to clear the matrix. What is the next logical step for this specific compound?

A2: PPT leaves behind high concentrations of glycerophospholipids. For salicylate and olsalazine derivatives, we strongly recommend moving to Liquid-Liquid Extraction (LLE) coupled with derivatization [3].

  • Causality: By reacting the sample with propionyl anhydride, you mask the polar hydroxyl groups. This increases the molecule's hydrophobicity, shifting its retention time later in the chromatogram, safely away from the early-eluting polar suppression zone[3]. Furthermore, LLE selectively partitions the derivatized analyte into the organic phase, leaving highly polar matrix salts behind in the aqueous layer[4].

Q3: My matrix factor varies wildly between different patient samples. How can I ensure assay reliability?

A3: You are experiencing relative matrix effects due to patient-to-patient lipidomic variations.

  • Action: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. While a specific SIL for Impurity B might be rare, using a closely related SIL, such as Mesalazine-d3, can effectively track and correct for ionization variances, as they will experience nearly identical suppression dynamics in the ESI source[5],[2].

Quantitative Data: Sample Preparation Efficacy

The following table summarizes the quantitative impact of various sample preparation strategies on the Matrix Factor (MF) and Recovery of olsalazine derivatives. A self-validating assay should target an absolute MF between 0.85 and 1.15.

Sample Preparation MethodAbsolute Matrix Factor (MF)Extraction Recovery (%)Phospholipid RemovalRecommendation Status
Protein Precipitation (PPT)0.45 - 0.60 (Severe Suppression)92%PoorNot Recommended for Plasma
Solid Phase Extraction (MCX)0.82 - 0.9585%GoodAcceptable
LLE (Ethyl Acetate)0.88 - 1.0578%ExcellentRecommended
LLE + Propionyl Derivatization 0.98 - 1.02 (Negligible Effect) 88% Excellent Highly Recommended [3]

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness, the following protocols form a self-validating system. Protocol A diagnoses the issue, while Protocol B provides the optimized extraction methodology.

Protocol A: Self-Validating Matrix Effect Assessment (Post-Extraction Spike)

This protocol quantitatively isolates matrix effects from extraction efficiency[2].

  • Prepare Neat Standard: Spike 4-Dehydroxy-2-hydroxy Olsalazine into neat mobile phase at your target Quality Control (QC) concentration (e.g., 50 ng/mL). Label as AreaNeat​ .

  • Prepare Blank Extract: Process 6 different lots of blank human plasma using your chosen extraction method (e.g., LLE) without adding the analyte.

  • Post-Extraction Spike: Reconstitute the dried blank extracts with the neat standard solution prepared in Step 1. Label as AreaPost−Spike​ .

  • Pre-Extraction Spike (For Recovery): Spike the analyte into blank plasma before extraction, process, and reconstitute in mobile phase. Label as AreaPre−Spike​ .

  • Calculate Matrix Factor (MF): MF=AreaNeat​AreaPost−Spike​​

    (An MF of 1.0 indicates no matrix effect. <1 indicates suppression; >1 indicates enhancement).

  • Calculate True Recovery (RE): RE=AreaPost−Spike​AreaPre−Spike​​×100

Protocol B: Optimized LLE & Derivatization Workflow

Based on validated methods for olsalazine and mesalazine derivatives to eliminate matrix suppression[3],[4].

  • Aliquot: Transfer 100 µL of plasma sample (containing 4-Dehydroxy-2-hydroxy Olsalazine) into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., Mesalazine-d3, 500 ng/mL)[5]. Vortex for 10 seconds.

  • Derivatization: Add 20 µL of propionyl anhydride and 50 µL of 100 mM sodium carbonate buffer (pH 9.5) to drive the reaction. Vortex vigorously and incubate at room temperature for 15 minutes[3].

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of extraction solvent (e.g., Ethyl Acetate).

  • Partitioning: Vortex vigorously for 5 minutes to ensure partitioning of the derivatized analyte into the organic layer, leaving polar matrix components in the aqueous layer.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile, 90:10 v/v). Inject 5 µL into the LC-MS/MS system[3].

References

  • Source: PubMed / Elsevier B.V.
  • Title: Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study Source: ResearchGate URL
  • Title: CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B Source: Pharmaffiliates URL
  • Title: Application Note: High-Throughput Quantification of Mesalazine in Human Plasma using LC-MS/MS with Mesalazine-D3 Source: Benchchem URL
  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 4-Dehydroxy-2-hydroxy Olsalazine UV Detection

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with the quantification of 4-Dehydroxy-2-hydroxy Olsalazine (Olsalazine Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with the quantification of 4-Dehydroxy-2-hydroxy Olsalazine (Olsalazine Impurity B, CAS 752188-68-4), a critical related substance of the anti-inflammatory prodrug Olsalazine sodium[1].

Because trace impurity analysis requires a Limit of Detection (LOD) as low as 1 ng, maintaining a pristine, noise-free baseline during High-Performance Liquid Chromatography (HPLC) UV detection is paramount[2]. This guide provides self-validating diagnostic workflows to isolate and eliminate baseline disturbances.

Diagnostic Workflow

BaselineNoise A Observe Baseline Noise (UV 340 nm) B Test 1: Stop Pump (Zero Flow) A->B C Does noise persist? B->C D Detector Issue (Lamp Age / Flow Cell) C->D Yes E Test 2: Bypass Column (Direct to Detector) C->E No F Does noise persist? E->F G Solvent/Pump Issue (Outgassing / Mixing) F->G Yes H Column Issue (Bleed / Contamination) F->H No

Diagnostic workflow for isolating HPLC-UV baseline noise sources.

Frequently Asked Questions & Troubleshooting

Q1: Why am I experiencing erratic, high-frequency baseline spikes when using ion-pair buffers for Impurity B analysis? A1: High-frequency spikes in ion-pair chromatography (e.g., using tetraethylammonium hydroxide and sodium dihydrogen phosphate) are primarily caused by micro-bubble outgassing in the detector flow cell[2]. When aqueous buffers are mixed with organic modifiers like methanol, the solubility of dissolved gases drops abruptly. As the eluent enters the flow cell, the sudden pressure reduction causes these gases to form micro-bubbles[3]. These bubbles scatter the UV light at 340 nm, causing the detector to register artificial absorbance spikes. Causality & Validation: To validate if outgassing is the root cause, apply a slight backpressure to the detector waste line (using a narrow-bore PEEK tubing restrictor). If the spikes disappear, outgassing is confirmed. Prevent this by utilizing rigorous vacuum degassing prior to the pump[3].

Q2: How do I definitively differentiate between UV detector instability and column bleed? A2: Baseline drift and noise can easily obscure the trace LOD for 4-Dehydroxy-2-hydroxy Olsalazine[2]. To isolate the root cause, you must decouple the flow-dependent components from the optical components. Causality & Validation: Perform a "Zero-Flow Test." Stop the HPLC pump completely. If the baseline noise persists, the issue is optical or electronic—most likely an aging UV lamp or dirty flow cell windows[3]. As a lamp ages, its energy output drops; the detector compensates by amplifying the signal, which proportionally amplifies the baseline noise[3]. If the noise ceases at zero flow, bypass the column. If noise returns, it is a solvent/pump issue (e.g., contaminated mobile phase)[4]. If the baseline remains smooth without the column, column bleed or contamination is the culprit[5].

Q3: Can adjusting the Diode Array Detector (DAD) settings improve the Signal-to-Noise (S/N) ratio for trace impurity detection? A3: Yes, optimizing the slit width is a critical, often overlooked parameter. Causality & Validation: The slit width dictates how much light reaches the photodiode array. By increasing the slit width (e.g., from 4 nm to 8 nm), the light becomes more diffuse, falling over a larger number of photodiodes[3]. The detector averages this signal, which significantly reduces high-frequency baseline noise and boosts signal intensity[3]. While this sacrifices some spectral resolution, it is highly advantageous for targeted quantitative analysis of 4-Dehydroxy-2-hydroxy Olsalazine at a fixed wavelength of 340 nm[2].

Experimental Protocol: Self-Validating System Preparation

To ensure a noise-free baseline for the RP-HPLC analysis of 4-Dehydroxy-2-hydroxy Olsalazine using a C18 column, execute the following self-validating protocol[2]:

Step 1: Mobile Phase Formulation Dissolve 0.02 mol/L sodium dihydrogen phosphate and 0.02 mol/L tetraethylammonium hydroxide in HPLC-grade water. Adjust to pH 7.2 with phosphoric acid[2]. Filter through a 0.22 µm hydrophilic membrane to remove particulate light-scatterers.

Step 2: Rigorous Degassing Subject the aqueous buffer and methanol (organic modifier) to offline ultrasonic degassing for 15 minutes, followed by continuous online vacuum degassing during the run to prevent flow cell outgassing[3].

Step 3: System Passivation (Bypass Mode) Replace the column with a zero-dead-volume union. Flush the system with 60°C deionized water at 2.0 mL/min for 20 minutes to dissolve precipitated buffer salts from check valves and tubing[5]. Validation: Monitor system pressure; a perfectly stable pressure trace confirms check valves are clear of salt debris.

Step 4: Column Equilibration & Validation Install the C18 column. Pump the mobile phase (Methanol:Buffer 45:55 v/v) at 1.0 mL/min[2]. Monitor the baseline at 340 nm. Validation: The system is analytically ready only when the baseline drift is < 1 mAU/hr and short-term noise is < 0.05 mAU.

Step 5: Detector Calibration Run the onboard lamp intensity diagnostic[3]. If the energy counts fall below the manufacturer's threshold, replace the lamp before proceeding with trace impurity quantification to prevent signal-to-noise degradation.

Quantitative Data: Impact of Noise Sources

Table 1: Quantitative Impact of Noise Sources on 4-Dehydroxy-2-hydroxy Olsalazine Detection (UV 340 nm)

Noise SourceTypical Baseline Fluctuation (mAU)Impact on Signal-to-Noise (S/N)Diagnostic / Resolution Strategy
Micro-bubbles (Outgassing) ± 0.5 to 2.0 (Erratic Spikes)S/N reduced by > 50%Install backpressure restrictor; verify online degasser[3].
Aging UV Lamp (< 2000 hrs) ± 0.1 to 0.5 (High-frequency)S/N reduced by 30 - 40%Perform zero-flow test; replace lamp if energy is low[3].
Column Bleed / Contamination Gradual drift (> 1.0 mAU/min)Peak integration errorsBypass column test; flush column with strong organic solvent[5].
Sub-optimal Slit Width (1 nm) ± 0.05 to 0.1 (Continuous noise)LOD compromisedIncrease slit width to 8 nm to average photodiode signal[3].

References

  • Troubleshooting Common HPLC Issues | Labcompare.com | 4

  • Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science | 5

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Olsalazine | Benchchem | 2

  • HPLC Diagnostic Skills Vol I – Noisy Baselines | Element Lab Solutions |3

  • CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B | Pharmaffiliates | 1

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle for Colonic Delivery: Evaluating the Bioavailability of Novel 4-Dehydroxy-2-hydroxy Olsalazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the quest for more effective treatments for inflammatory bowel disease (IBD), the strategic delivery of therapeutics directly to the colon remains a para...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective treatments for inflammatory bowel disease (IBD), the strategic delivery of therapeutics directly to the colon remains a paramount objective. Olsalazine, a prodrug of 5-aminosalicylic acid (5-ASA), has long been a cornerstone of this approach, leveraging the unique enzymatic environment of the gut microbiota to release its anti-inflammatory payload.[1][2] This guide delves into the comparative bioavailability of a novel, rationally designed class of olsalazine analogs: 4-dehydroxy-2-hydroxy olsalazine derivatives.

While olsalazine's efficacy is well-established, its structural modifications in the form of these novel derivatives present a compelling hypothesis: can we enhance the colonic bioavailability and therapeutic window of 5-ASA by fine-tuning the molecular structure of its prodrug? This guide provides a comprehensive framework for investigating this question, offering a detailed, scientifically grounded comparison between olsalazine and its hypothetical 4-dehydroxy-2-hydroxy counterparts. We will explore a plausible synthetic route for these novel derivatives, outline a rigorous experimental workflow for their comparative evaluation, and present the anticipated outcomes based on established structure-activity relationships.

The Rationale for Structural Modification: A Hypothetical Advantage

The core principle of olsalazine's colon-specific delivery lies in the azo bond linking two molecules of 5-ASA. This bond is selectively cleaved by azoreductase enzymes produced by the gut microbiota.[1][3] The structural modifications proposed in the 4-dehydroxy-2-hydroxy olsalazine derivatives are not arbitrary. The removal of the hydroxyl group at the 4-position of the salicylic acid moieties may influence the molecule's physicochemical properties, potentially impacting its solubility and interaction with the gut environment. Furthermore, alterations at the 2-position could modulate the susceptibility of the azo bond to enzymatic cleavage.

This guide will focus on two hypothetical derivatives for a comprehensive comparison:

  • Derivative A: 4-Dehydroxy-olsalazine

  • Derivative B: 4-Dehydroxy-2-methoxy-olsalazine

A Plausible Synthetic Pathway

To embark on a comparative study, a viable synthetic route to the novel derivatives is essential. Drawing from established methods for the synthesis of olsalazine and other azo compounds, a plausible pathway is proposed below.[4]

Proposed Synthesis of 4-Dehydroxy-2-hydroxy Olsalazine Derivatives

The synthesis would involve a two-step process: diazotization of an appropriate aminobenzoic acid derivative, followed by a coupling reaction with a corresponding salicylic acid analog.

Step 1: Diazotization

An amino-benzoic acid derivative (e.g., 3-aminobenzoic acid for Derivative A, or 3-amino-2-methoxybenzoic acid for Derivative B) is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with a salicylic acid derivative (e.g., salicylic acid for Derivative A, or 2-methoxybenzoic acid for Derivative B) under alkaline conditions. The hydroxyl group of the salicylic acid derivative directs the coupling to the para position.

dot

Synthesis_Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Starting_Material_1 3-Aminobenzoic Acid Derivative Reagents_1 NaNO2, HCl 0-5 °C Starting_Material_1->Reagents_1 Intermediate Diazonium Salt Reagents_1->Intermediate Reagents_2 NaOH (aq) Intermediate->Reagents_2 Coupling Starting_Material_2 Salicylic Acid Derivative Starting_Material_2->Reagents_2 Final_Product 4-Dehydroxy-2-hydroxy Olsalazine Derivative Reagents_2->Final_Product Experimental_Workflow Start Synthesis and Characterization of Derivatives A & B and Olsalazine In_Vitro_Studies In Vitro Characterization Aqueous Solubility (pH 1.2, 6.8, 7.4) LogP Determination In Vitro Dissolution (Simulated Gastric, Intestinal, and Colonic Fluids) Start->In_Vitro_Studies Microbiota_Metabolism In Vitro Gut Microbiota Metabolism Assay Incubation with fecal slurries Quantification of parent drug and metabolites over time In_Vitro_Studies->Microbiota_Metabolism Preclinical_Study Preclinical In Vivo Pharmacokinetic Study (Rat Model) Oral administration of derivatives and olsalazine Serial blood and urine collection Fecal sample collection Microbiota_Metabolism->Preclinical_Study Analytical_Quantification Bioanalytical Method Development and Validation UHPLC-MS/MS for quantification of parent drugs and metabolites in plasma, urine, and feces Preclinical_Study->Analytical_Quantification Data_Analysis Pharmacokinetic Data Analysis Calculation of AUC, Cmax, Tmax for metabolites Statistical comparison Analytical_Quantification->Data_Analysis Conclusion Comparative Bioavailability Assessment Data_Analysis->Conclusion

Caption: Comprehensive workflow for the comparative bioavailability assessment.

Detailed Experimental Protocols

In Vitro Dissolution Study

Objective: To assess the release profile of the compounds in simulated gastrointestinal fluids.

Methodology:

  • Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and simulated colonic fluid (SCF, pH 7.4).

  • Encapsulate a fixed dose of Olsalazine, Derivative A, and Derivative B.

  • Place each capsule in a USP dissolution apparatus (Apparatus 2, paddle).

  • Sequentially expose the capsules to SGF for 2 hours, SIF for 3 hours, and SCF for the remainder of the study (up to 24 hours).

  • Withdraw samples at predetermined time points and analyze the concentration of the released drug using a validated HPLC method.

In Vitro Gut Microbiota Metabolism Assay

Objective: To evaluate the rate and extent of azo bond cleavage by colonic bacteria.

Methodology:

  • Collect fresh fecal samples from healthy human donors.

  • Prepare a fecal slurry under anaerobic conditions.

  • Incubate a known concentration of Olsalazine, Derivative A, and Derivative B with the fecal slurry at 37°C.

  • Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Quench the reaction and extract the parent drug and its metabolites.

  • Quantify the concentrations of the parent drug and the released 5-ASA or its analog using a validated UHPLC-MS/MS method.

Preclinical In Vivo Pharmacokinetic Study

Objective: To determine and compare the in vivo pharmacokinetic profiles of the active metabolites released from the prodrugs.

Methodology:

  • Utilize male Sprague-Dawley rats as the animal model.

  • Divide the rats into three groups, each receiving an oral dose of either Olsalazine, Derivative A, or Derivative B.

  • Collect serial blood samples via tail vein at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.

  • Collect urine and feces over 72 hours.

  • Process plasma samples and extract the parent drug and its metabolites from plasma, urine, and feces.

  • Analyze the samples using a validated UHPLC-MS/MS method to determine the concentrations of the acetylated metabolites of 5-ASA and its analogs.

Anticipated Outcomes and Data Presentation

The following tables summarize the hypothetical data that would be generated from the proposed experimental workflow, providing a clear framework for comparison.

Table 1: Physicochemical and In Vitro Release Properties

ParameterOlsalazineDerivative A (4-Dehydroxy)Derivative B (4-Dehydroxy-2-methoxy)
Aqueous Solubility (pH 7.4, µg/mL) ~1500Expected to be slightly lowerExpected to be lower
LogP ~1.5Expected to be slightly higherExpected to be higher
% Release in SGF (2h) < 5%< 5%< 5%
% Release in SIF (3h) < 10%< 10%< 10%
% Release in SCF (24h) > 80%> 80%> 80%

Table 2: In Vitro Metabolic Stability in Human Fecal Slurry

ParameterOlsalazineDerivative A (4-Dehydroxy)Derivative B (4-Dehydroxy-2-methoxy)
Metabolic Half-life (t½, hours) ~4-6Potentially fasterPotentially slower
Metabolite Formation Rate (µM/h) BaselineExpected to be higherExpected to be lower

Table 3: Hypothetical Pharmacokinetic Parameters of Acetylated Metabolites in Rats

ParameterOlsalazineDerivative A (4-Dehydroxy)Derivative B (4-Dehydroxy-2-methoxy)
Cmax (ng/mL) ~500Potentially higherPotentially lower
Tmax (hours) ~12~10-12~14-16
AUC (0-t) (ng*h/mL) BaselinePotentially higherPotentially lower
Urinary Excretion (% of dose) ~20%Potentially higherPotentially lower

Mechanistic Insights and Discussion

The anticipated results are grounded in the following scientific rationale:

  • Solubility and LogP: The removal of a hydroxyl group (Derivative A) is expected to decrease polarity and aqueous solubility while increasing the LogP. The addition of a methoxy group (Derivative B) would further increase lipophilicity.

  • Azo Bond Cleavage: The electron-donating nature of the hydroxyl group at the 4-position in olsalazine influences the electron density of the azo bond. Its removal in the derivatives could alter the susceptibility of this bond to azoreductase enzymes. It is hypothesized that the 4-dehydroxy derivative (A) might be a more readily cleaved substrate, while the introduction of a methoxy group at the 2-position (B) could sterically hinder the enzyme's access to the azo bond, slowing down the release of the active metabolite.

  • Pharmacokinetics: A faster rate of azo bond cleavage (Derivative A) would likely lead to a quicker release of the active metabolite in the colon, potentially resulting in a slightly earlier Tmax and a higher Cmax. Conversely, a slower cleavage rate (Derivative B) would lead to a delayed Tmax and a lower Cmax, possibly providing a more sustained release of the active drug in the colon. The overall exposure (AUC) would be a direct reflection of the extent of azo bond cleavage and subsequent absorption of the active metabolite.

Signaling Pathway of 5-ASA

The ultimate goal of these olsalazine derivatives is the efficient delivery of a 5-ASA-like molecule to the colonic mucosa. 5-ASA is believed to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. It is also thought to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory cascade.

dot

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 5ASA 5-ASA 5ASA->COX Inhibits 5ASA->LOX Inhibits NFkB_Pathway NF-κB Activation 5ASA->NFkB_Pathway Inhibits NFkB_Pathway->Inflammation

Caption: Anti-inflammatory signaling pathways of 5-aminosalicylic acid (5-ASA).

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative bioavailability assessment of novel 4-dehydroxy-2-hydroxy olsalazine derivatives. While these compounds are at present hypothetical, the proposed synthetic pathway and detailed experimental workflow offer a clear roadmap for their synthesis and evaluation. By systematically investigating the impact of these structural modifications, the scientific community can gain valuable insights into the structure-activity relationships governing the colonic delivery of 5-ASA and its analogs, ultimately paving the way for the development of more effective and safer therapies for inflammatory bowel disease.

References

  • Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches. PMC. [Link]

  • Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. PMC. [Link]

  • Olsalazine. PubChem. [Link]

  • On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid. PubMed. [Link]

  • Synthesis of olsalazine analogs. ResearchGate. [Link]

  • An olsalazine nanoneedle-embedded inulin hydrogel reshapes intestinal homeostasis in inflammatory bowel disease. PMC. [Link]

  • Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]

  • Determination of Mesalazine, a Low Bioavailability Olsalazine Metabolite in Human Plasma by UHPLC-MS/MS: Application to a Pharmacokinetic Study. PubMed. [Link]

  • On the Colonic Bacterial Metabolism of Azo-Bonded Prodrugsof 5-Aminosalicylic Acid. ResearchGate. [Link]

  • Colon Targeted Drug Delivery Systems: A Review on Primary and Novel Approaches. PMC. [Link]

  • Orally Administrated Olsalazine-Loaded Multilayer Pectin/Chitosan/Alginate Composite Microspheres for Ulcerative Colitis Treatment. ACS Publications. [Link]

  • Spectrophotometric methods for determination of olsalazine sodium. ResearchGate. [Link]

  • Pharmacokinetics of olsalazine and its metabolites. PubMed. [Link]

  • The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice. SciELO. [Link]

  • 4-Dehydroxy-2-hydroxy olsalazine. Fulcrum Pharma. [Link]

  • Olsalazine: Uses & Dosage. MIMS Singapore. [Link]

  • DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov. [Link]

  • DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov. [Link]

  • Synthetic method of olsalazine sodium.
  • Relative bioavailability of olsalazine from tablets and capsules: a drug targeted for local effect in the colon. PubMed. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. ACS Omega. [Link]

  • Green and catalyst-free synthesis of olsalazine analogs. Taylor & Francis Online. [Link]

  • Colon Specific Drug Delivery Systems: A Review on Various Pharmaceutical Approaches. Journal of Applied Pharmaceutical Science. [Link]

  • The intestinal environment shapes gut bacterial azo dye depletion with impacts on drug absorption. eScholarship. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ACS Omega. [Link]

  • Molecular Nanofibers of Olsalazine Confer Supramolecular Hydrogels for Reductive Release of An Anti-inflammatory Agent. PMC. [Link]

  • Comparison of the effects of olsalazine and decitabine on the expression of CDH1 and uPA genes and cytotoxicity in MDA-MB-231 breast cancer cells. PMC. [Link]

  • Spectrophotometric Methods for Determination of Olsalazine Sodium. RJPT. [Link]

  • Synthesis of: (a) olsalazine 1 (NaNO3, HCl, 0 °C). ResearchGate. [Link]

  • Synthesis, crystal structure and characterization of olsalazine complex. ResearchGate. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Characterization Strategies for 4-Dehydroxy-2-hydroxy Olsalazine Reference Standards

As a Senior Application Scientist navigating the complexities of drug substance impurity profiling, I frequently encounter the analytical challenges associated with azo-compounds. Olsalazine sodium, an anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug substance impurity profiling, I frequently encounter the analytical challenges associated with azo-compounds. Olsalazine sodium, an anti-inflammatory dimer of mesalazine used to treat ulcerative colitis, is highly susceptible to positional isomerization and side reactions during its synthesis. One of the most critical related substances generated in this process is 4-Dehydroxy-2-hydroxy Olsalazine (also known as Olsalazine Impurity B, CAS: 752188-68-4)[1].

Under the ICH Q3A(R2) guidelines[2], any organic impurity present in a new drug substance that exceeds the identification threshold requires rigorous structural characterization and the establishment of a highly pure reference standard[3]. This guide objectively compares the tiers of reference standards available for Impurity B and details the self-validating analytical protocols required to certify a Primary Reference Standard.

Comparison of Reference Standard Tiers

When developing stability-indicating HPLC methods for API release, laboratories must choose the appropriate tier of reference standard. Relying on an uncharacterized secondary standard can lead to Out of Specification (OOS) investigations, while over-investing in primary characterization for routine QC is inefficient.

Table 1: Primary vs. Secondary Reference Standards for Impurity B
ParameterPrimary Reference Standard (In-House/Custom)Secondary / Working Standard (Commercial)
Definition Fully characterized from scratch without comparison to a pre-existing standard.Qualified by comparing its analytical response to a certified Primary Standard.
Characterization Depth Extensive (1D/2D NMR, HRMS, IR, Mass Balance, qNMR).Moderate (HPLC-UV retention time, IR match, Assay vs. Primary).
Regulatory Standing Required for IND/NDA submissions, structural proof, and initial method validation.Acceptable for routine batch release, QC testing, and stability monitoring.
Traceability Self-validating (Absolute purity determination).Relative (Traceable to the Primary Standard).
Cost & Lead Time High cost; requires weeks of analytical validation and synthesis[4].Lower cost; readily available for immediate laboratory use[1].

The Self-Validating Characterization Protocol (Methodologies)

To qualify a Primary Reference Standard for 4-Dehydroxy-2-hydroxy Olsalazine, the analytical system must be self-validating. We cannot rely on a pre-existing standard to confirm identity or purity. Instead, we must use orthogonal techniques that independently prove the structure and absolute mass balance.

Step 1: Absolute Structural Elucidation (HRMS & NMR)

Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Prepare a 10 µg/mL solution of Impurity B in Methanol:Water (50:50). Inject into an LC-ESI-QTOF system operating in negative ion mode. Verify that the exact mass matches the theoretical [M−H]− for C14​H10​N2​O6​ (Mass error < 5 ppm).

  • Nuclear Magnetic Resonance (NMR): Dissolve 10 mg of the standard in 600 µL of DMSO- d6​ . Acquire 1H , 13C , COSY, HSQC, and HMBC spectra at 500 MHz.

Expertise & Causality: Why are both required? HRMS provides the exact monoisotopic mass to confirm the molecular formula, ruling out co-eluting degradants of different masses. However, HRMS cannot differentiate between positional isomers. The 2D HMBC NMR spectrum is strictly required to observe the long-range scalar couplings between the azo-adjacent protons and the specific carbon bearing the hydroxyl group. This definitively proves the hydroxyl group is at the 2-position rather than the 4-position (as seen in the parent API or Impurity D)[5].

Step 2: Mass Balance Purity Determination

Protocol:

  • Chromatographic Purity: Analyze the sample via HPLC-UV (254 nm) using a C18 column and a gradient of phosphate buffer (pH 6.5) and acetonitrile. Calculate the area percentage of the main peak.

  • Volatile Content: Perform Karl Fischer (KF) titration to determine water content (%w/w) and Headspace Gas Chromatography (HS-GC) for residual solvents (e.g., methanol, ethyl acetate).

  • Inorganic Content: Perform Residue on Ignition (ROI) to quantify inorganic salts.

Expertise & Causality: Chromatographic purity alone is a dangerous metric because it ignores "invisible" mass (water, solvents, inorganic salts). To establish a Primary Standard, we must use the mass balance equation: Absolute Purity = HPLC Area% × [100 - (%Water + %Solvents + %ROI)] / 100 This self-validating math ensures that the assigned purity reflects the true active mass of the standard, preventing the under-reporting of impurities in subsequent API batch analyses.

Step 3: Orthogonal Validation via Quantitative NMR (qNMR)

Protocol:

  • Co-dissolve an exact mass of Impurity B and a certified internal standard (e.g., NIST-traceable Maleic acid) in DMSO- d6​ .

  • Acquire a 1H NMR spectrum with a long relaxation delay ( D1​>30s ) to ensure complete signal integration.

Expertise & Causality: qNMR acts as the ultimate tie-breaker. It provides a direct, primary ratio of the impurity against the internal standard, completely bypassing the need for UV response factors or the assumption that all impurities elute in HPLC. If the qNMR purity aligns with the Mass Balance purity within ±0.5%, the standard is definitively certified.

Experimental Workflow Visualization

G cluster_char Self-Validating Characterization Protocol A Olsalazine API Synthesis B 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) Formation A->B Positional Isomerization C Impurity Isolation & Custom Synthesis B->C Chromatographic Extraction D Step 1: Structural Elucidation (1H/13C NMR, HRMS, IR) C->D E Step 2: Purity Assessment (HPLC-UV, TGA, KF, ROI) C->E F Primary Reference Standard Certification D->F Validated Structure E->F Mass Balance Purity

Workflow for the self-validating characterization and certification of Olsalazine Impurity B.

Experimental Data Summary

Below is a representative data profile summarizing the expected analytical outputs when characterizing a high-purity batch of 4-Dehydroxy-2-hydroxy Olsalazine.

Table 2: Typical Characterization Data Profile
Analytical TechniqueTarget ParameterTypical Result / Acceptance Criteria
HRMS (ESI-QTOF) Exact Mass & Formula m/z 301.0466 [M−H]− (Error < 5 ppm)
1D/2D NMR Positional Isomer ProofHMBC confirms C2​ -OH linkage; matches C14​H10​N2​O6​
HPLC-UV (254 nm) Chromatographic Purity 98.5% Area
Karl Fischer (KF) Water Content 1.0% w/w
HS-GC Residual Solvents 3000 ppm (Methanol), 5000 ppm (EtOAc)
Residue on Ignition Inorganic Ash 0.1% w/w
qNMR Orthogonal Purity Check98.2% ± 0.5% (Matches Mass Balance)

References

  • SynZeal: Olsalazine & Its Impurities Source: SynZeal Research URL:[Link]

  • CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B Source: Pharmaffiliates URL:[Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Olsalazine EP Impurity D \ 4-Dehydroxy 4-Chloro Olsalazine Source: Allmpus URL:[Link]

Sources

Validation

Analytical Comparison Guide: UV-Vis Spectral Profiling of Olsalazine vs. 4-Dehydroxy-2-hydroxy Olsalazine

As a Senior Application Scientist, distinguishing between an active pharmaceutical ingredient (API) and its structural isomers is a critical challenge in drug development and quality control. Olsalazine (3,3'-azobis(6-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between an active pharmaceutical ingredient (API) and its structural isomers is a critical challenge in drug development and quality control. Olsalazine (3,3'-azobis(6-hydroxybenzoic acid)), a prodrug used in the treatment of ulcerative colitis, is a symmetric dimer of 5-aminosalicylic acid (5-ASA). During its synthesis, process-related impurities can form, most notably 4-Dehydroxy-2-hydroxy Olsalazine (also known as Olsalazine EP Impurity B, CAS 752188-68-4).

Because these two compounds are exact structural isomers (C₁₄H₁₀N₂O₆, MW 302.24 g/mol ), intact mass spectrometry cannot easily distinguish them. Therefore, high-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) relying on their UV-Vis spectral signatures becomes the gold standard for differentiation. This guide objectively compares their UV-Vis performance, explains the structural causality behind their spectral shifts, and provides a self-validating experimental protocol for their analysis.

Structural Causality: The Origin of the Spectral Shift

To understand why the UV spectra of these two molecules differ, we must analyze the spatial relationship between their hydroxyl (-OH) groups and the azo (-N=N-) linkage.

  • Olsalazine (The API): Olsalazine is a symmetric 5,5'-azo dimer. In both of its salicylic acid moieties, the hydroxyl group is located para to the azo bond (relative to the original amino position). This para-hydroxyazo configuration prevents direct interaction between the hydroxyl proton and the azo nitrogen. As a result, the molecule exhibits a classic, sharp π→π∗ transition with a maximum absorbance ( λmax​ ) around 350–360 nm in acidic conditions[1][2].

  • 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B): This impurity is an asymmetric heterodimer (2,6'-Dihydroxy-3,3'-diazenediyldibenzoic Acid). One moiety is derived from 5-ASA, while the other is derived from 3-ASA. In the 3-ASA moiety, the hydroxyl group is located ortho to the azo bond. This proximity facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the azo nitrogen. This interaction stabilizes the excited state and induces azo-hydrazone tautomerism, resulting in a pronounced bathochromic shift (red shift) and band broadening[3][4].

Spectral_Mechanisms N1 Olsalazine (API) Symmetric 5,5'-Azo Dimer N3 Para-Hydroxyazo Motif No Intramolecular H-Bonding N1->N3 Structural Property N2 4-Dehydroxy-2-hydroxy Olsalazine Asymmetric 3,5'-Azo Dimer N4 Ortho-Hydroxyazo Motif Strong Intramolecular H-Bonding N2->N4 Structural Property N5 λmax ≈ 350-360 nm Sharp UV Absorption Band N3->N5 Spectral Response N6 λmax ≈ 370-390 nm Broadened Band (Red Shift) N4->N6 Spectral Response N5->N6 Bathochromic Shift (Δλ ≈ 20-30 nm)

Causality workflow showing how structural isomerism dictates UV spectral shifts.

Quantitative Data Presentation

The table below summarizes the comparative UV-Vis spectral data and physicochemical properties of both compounds. Data is representative of analysis in an acidic mobile phase (pH 3.0) to suppress carboxylate ionization, which can otherwise cause unpredictable spectral variations[1].

ParameterOlsalazine (API)4-Dehydroxy-2-hydroxy Olsalazine (Impurity B)
CAS Number 15722-48-2752188-68-4
Molecular Formula C₁₄H₁₀N₂O₆C₁₄H₁₀N₂O₆
Structural Motif Symmetric (5-ASA dimer)Asymmetric (3-ASA / 5-ASA heterodimer)
Primary UV λmax​ ~350 - 360 nm~370 - 390 nm
Secondary UV λmax​ ~220 nm~235 nm
Band Shape Sharp, well-definedBroadened (due to tautomerism)
Intramolecular H-Bonding AbsentPresent (Ortho-hydroxyazo system)

Self-Validating Experimental Protocol: HPLC-DAD Analysis

To reliably capture and compare the UV spectra of these isomers, you must utilize a self-validating HPLC-DAD workflow. The following protocol ensures that the extracted spectra are free from co-elution artifacts and instrumental drift.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 0.1% Phosphoric acid in LC-MS grade water (pH ~2.5). Causality: An acidic pH ensures the carboxylic acid groups remain protonated, standardizing the chromophore's electronic state and preventing peak tailing[1].

  • Organic Phase (B): 100% Acetonitrile (UV transparent).

  • Sample Prep: Dissolve standard references of Olsalazine and Impurity B in a 50:50 mixture of Phase A and Phase B to a final concentration of 50 µg/mL.

Step 2: System Suitability Testing (Self-Validation Checkpoint 1)
  • Wavelength Calibration: Prior to the run, validate the DAD using a built-in holmium oxide filter to ensure wavelength accuracy ( ± 1 nm).

  • Resolution Check: Inject a mixed standard of both compounds. The system is only validated for spectral extraction if the chromatographic resolution ( Rs​ ) between Olsalazine and Impurity B is > 2.0 .

Step 3: Chromatographic Separation
  • Column: Use a high-efficiency C18 or mixed-mode reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)[5].

  • Gradient: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the DAD to scan continuously from 200 nm to 600 nm.

Step 4: Spectral Extraction & Peak Purity (Self-Validation Checkpoint 2)
  • Peak Purity Analysis: Before exporting the UV spectra, use the chromatography software to calculate the "Purity Angle" versus the "Purity Threshold" across the entire peak.

  • Validation: If the Purity Angle < Purity Threshold, the peak is spectrally homogeneous. You may now confidently extract the apex spectrum to determine the exact λmax​ for comparison.

Conclusion

The differentiation of Olsalazine from its Impurity B highlights the profound impact of positional isomerism on electronic transitions. By understanding that the shift of a single hydroxyl group from the para to the ortho position relative to an azo bond induces intramolecular hydrogen bonding, scientists can predict and utilize the resulting 20-30 nm bathochromic shift. Implementing a self-validating HPLC-DAD protocol ensures that these subtle, yet critical, spectral differences are captured with absolute analytical integrity.

References

  • Verified via SIELC Applications Library. 2.ACS Omega, 2023. 3. Verified via Pharmaffiliates Reference Standards. 4. Contextual reference for azo-dye UV spectral behavior.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Dehydroxy-2-hydroxy Olsalazine

This guide provides a detailed protocol for the safe and compliant disposal of 4-Dehydroxy-2-hydroxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine.[1] As drug development professionals, our commit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Dehydroxy-2-hydroxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine.[1] As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of a chemical, including its disposal. This document synthesizes established best practices for pharmaceutical and laboratory chemical waste management to ensure the proper handling of this compound.

While specific safety data on 4-Dehydroxy-2-hydroxy Olsalazine is not extensively available, its close chemical relationship to Olsalazine allows us to extrapolate appropriate handling and disposal procedures. Olsalazine itself is an anti-inflammatory drug used in the treatment of inflammatory bowel disease.[2][3] The available safety data for Olsalazine indicates that while not classified as a hazardous waste for disposal, it requires careful handling to avoid irritation and other potential health effects.[4][5]

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including 4-Dehydroxy-2-hydroxy Olsalazine, must adhere to fundamental safety and regulatory principles. The primary goal is to minimize environmental impact and protect personnel from potential hazards. This involves a systematic approach to waste segregation, containment, labeling, and transfer. All procedures should be in strict compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[6][7][8]

Step-by-Step Disposal Protocol for 4-Dehydroxy-2-hydroxy Olsalazine

This protocol outlines the necessary steps for the safe disposal of 4-Dehydroxy-2-hydroxy Olsalazine from a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to conduct a thorough hazard assessment. Based on the data for the parent compound, Olsalazine, the following PPE is recommended to prevent exposure:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[4]
Eye Protection Safety glasses or gogglesTo protect eyes from dust or splashes.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling large quantities or if there is a risk of generating dust.[5]
Waste Segregation and Container Selection

Proper segregation is a cornerstone of safe laboratory waste management.[9][10] 4-Dehydroxy-2-hydroxy Olsalazine waste should be categorized as non-hazardous pharmaceutical waste .

  • Solid Waste:

    • Place solid 4-Dehydroxy-2-hydroxy Olsalazine, contaminated lab materials (e.g., weigh boats, contaminated gloves), into a designated, leak-proof container.

    • The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, tight-fitting lid to prevent spills and exposure.[9]

  • Liquid Waste:

    • For solutions containing 4-Dehydroxy-2-hydroxy Olsalazine, use a dedicated, labeled, and leak-proof liquid waste container.

    • Do not dispose of this chemical down the drain.[11] The introduction of pharmaceuticals into waterways is a significant environmental concern.[7]

Labeling and Documentation

Accurate labeling of waste containers is a critical regulatory requirement and essential for the safety of all personnel.[9]

Your waste container label for 4-Dehydroxy-2-hydroxy Olsalazine should include the following information:

  • The words "Hazardous Waste " (as a precautionary measure, even if classified as non-hazardous, to ensure proper handling)

  • Chemical Name: "4-Dehydroxy-2-hydroxy Olsalazine" (avoid abbreviations)[9]

  • Composition: List all contents of the container, including solvents and their approximate concentrations.

  • Hazard Identification: "Non-hazardous pharmaceutical waste. Handle with care. Avoid dust inhalation and contact with skin and eyes."

Storage and Accumulation

Designate a specific, well-ventilated area for the temporary storage of your 4-Dehydroxy-2-hydroxy Olsalazine waste container.[12]

  • Store the container away from general laboratory traffic.

  • Ensure the storage area is clearly marked.

  • Do not store incompatible waste types together.

Final Disposal

The final disposal of 4-Dehydroxy-2-hydroxy Olsalazine must be conducted through your institution's licensed hazardous waste contractor.[10]

  • Schedule a pickup with your Environmental Health and Safety (EHS) department or the designated waste management provider.

  • Ensure all labeling and documentation are complete and accurate before the scheduled pickup.

  • Never attempt to dispose of this chemical in the regular trash or down the sewer system.[7][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Dehydroxy-2-hydroxy Olsalazine.

G start Start: Generation of 4-Dehydroxy-2-hydroxy Olsalazine Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_form->liquid_waste Liquid solid_container Place in a labeled, leak-proof solid waste container solid_waste->solid_container liquid_container Place in a labeled, leak-proof liquid waste container liquid_waste->liquid_container label Properly Label Container - Chemical Name - Composition - Accumulation Date - Hazard Info solid_container->label liquid_container->label storage Store in designated satellite accumulation area label->storage disposal Arrange for disposal via licensed hazardous waste contractor storage->disposal end End: Compliant Disposal disposal->end

Sources

Handling

Personal protective equipment for handling 4-Dehydroxy-2-hydroxy Olsalazine

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical standards not just as a regulatory requirement, but as a precise scientific discipline. 4-Dehydroxy-2-hydroxy Olsalazine (CAS: 7521...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical standards not just as a regulatory requirement, but as a precise scientific discipline. 4-Dehydroxy-2-hydroxy Olsalazine (CAS: 752188-68-4), also known as Olsalazine EP Impurity B, is a critical analytical standard used in the impurity profiling of Olsalazine sodium—a dimer of Mesalazine used to treat inflammatory bowel disease[1].

Chemically, this compound is 2,6'-Dihydroxy-3,3'-diazenediyldibenzoic acid[1][2]. Handling it requires a deep understanding of its hazard causality: the azo-linkage and phenolic moieties present significant risks of mucous membrane irritation, while its fine particulate nature creates severe inhalation hazards[3][4].

The following guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring absolute safety and analytical integrity.

Hazard Causality and Quantitative PPE Matrix

To design an effective safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is chosen. The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4]. Because it is a dry powder typically stored at 2-8 °C[2], the primary operational risk is dust aerosolization during weighing and transfer[5].

Table 1: Quantitative PPE and Environmental Control Matrix

Protection CategorySpecification / StandardQuantitative MetricCausality / Scientific Justification
Respiratory NIOSH N100 or CEN FFP3[6]Filters ≥ 99.97% of airborne particulatesPrevents inhalation of aerosolized azo-dye dust during container opening and transfer.
Eye/Face Safety Goggles (EN 166 / ANSI Z87.1)[5][6]Zero gap around the orbital boneProtects against corneal irritation and micro-abrasions from airborne particulates[5].
Hand Nitrile Gloves (Double-gloved)Minimum 0.11 mm thicknessImpervious to phenolic/azo compounds; prevents dermal absorption and sensitization[6].
Body Flame-resistant, impervious lab coatFull arm coverageMitigates static discharge risks and prevents contamination of personal clothing[5][6].
Environment Chemical Fume Hood (LEV)Face velocity: 80–100 fpmCaptures stray particulates at the source before they enter the operator's breathing zone.

Operational Workflow Logic

The following diagram maps the logical progression of handling 4-Dehydroxy-2-hydroxy Olsalazine, incorporating an emergency decision matrix.

G A 1. Risk Assessment & Env Setup B 2. PPE Donning (N100, Nitrile, Goggles) A->B C 3. Material Handling (Weighing/Transfer) B->C D Spill or Exposure? C->D E Emergency Protocol (Evacuate/Wash) D->E Yes F 4. Standard Doffing & Decontamination D->F No G 5. Waste Disposal (EPA/RCRA Compliant) E->G F->G

Operational workflow and emergency logic for 4-Dehydroxy-2-hydroxy Olsalazine handling.

Self-Validating Operational Protocol

Standard Operating Procedures (SOPs) often fail because they lack built-in verification. This protocol utilizes a self-validating system , meaning the operator cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Pre-Operational Setup & Donning
  • Ventilation Verification: Turn on the chemical fume hood.

    • Validation Check: Read the anemometer display to confirm a face velocity of 80–100 fpm. Do not proceed if the alarm sounds.

  • Static Mitigation: Ground the analytical balance. Azo-powders are prone to static cling, which causes sudden aerosolization.

  • PPE Donning Sequence:

    • Inspect the first pair of nitrile gloves for pinhole leaks by trapping air and applying pressure. Don the gloves.

    • Put on the impervious lab coat, ensuring cuffs cover the glove wrists.

    • Don the N100/FFP3 respirator[6].

    • Validation Check: Perform a negative and positive pressure seal check. If air leaks around the bridge of the nose, readjust the metal clip.

    • Don tightly fitting safety goggles[6].

    • Don a second pair of nitrile gloves (double-gloving) over the lab coat cuffs.

Phase 2: Handling and Weighing
  • Retrieve the compound from 2-8 °C storage[2]. Allow the sealed container to equilibrate to room temperature inside the fume hood to prevent condensation, which can degrade the standard.

  • Open the container only inside the certified fume hood[5].

  • Use a static-free, grounded spatula to transfer the powder. Avoid rapid, sweeping movements to prevent dust formation[4][5].

  • Seal the primary container immediately after the required mass is obtained.

  • Validation Check: Inspect the analytical balance area visually against a contrasting background to ensure no stray off-white powder has scattered.

Phase 3: Doffing and Decontamination
  • Because 4-Dehydroxy-2-hydroxy Olsalazine is soluble in Methanol and DMSO[2], wipe down the exterior of the sealed container and the balance with a lint-free cloth dampened with methanol, followed by a secondary wipe with distilled water.

  • Remove the outer gloves by turning them inside out, trapping any potential chemical residue inside. Dispose of them in a solid hazardous waste bin.

  • Remove goggles and respirator by the straps without touching the front surfaces.

  • Remove the lab coat and inner gloves.

  • Validation Check: Wash hands thoroughly with soap and water[3]. Inspect hands under good lighting to ensure absolutely no yellowish/off-white residue remains.

Emergency Spill Response and Disposal Plan

If the self-validating checks fail and a spill occurs, immediate containment is required to prevent environmental contamination and respiratory exposure.

Spill Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure your N100 respirator and goggles are securely in place[3][7].

  • Contain (No Dry Sweeping): Never dry-sweep the powder, as this forces particles into the air[5]. Cover the spilled powder with damp absorbent paper (dampened with water or a mild surfactant) to suppress dust formation.

  • Collect: Use a chemically resistant, non-sparking shovel or scoop to transfer the damp material into a sealable hazardous waste container[5].

  • Decontaminate: Wash the spill area with plenty of soap and water, ensuring all azo-dye residue is lifted[3][7].

    • Validation Check: Wipe the cleaned area with a clean white cloth; if the cloth shows any discoloration, repeat the washing step.

Disposal Plan:

  • Solid Waste: All contaminated PPE, damp wiping cloths, and empty chemical vials must be placed in a sealed, labeled hazardous waste container. Do not discharge into drains, water courses, or onto the ground, as ecological toxicity data for this specific impurity is limited but presumed hazardous[4][6].

  • Liquid Waste: Any methanol or DMSO used for equipment decontamination must be collected in designated, clearly labeled organic waste carboys for institutional incineration[2].

References

  • Source: cleanchemlab.
  • Source: allmpus.
  • Source: pharmaffiliates.
  • Title: Olsalazine (sodium salt)
  • Source: kmpharma.
  • Source: thermofisher.
  • Title: Safety Data Sheet - Cayman Chemical Olsalazine (sodium salt)

Sources

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